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Core Science & Biosynthesis

Foundational

High-Resolution NMR Spectral Analysis of 2-Butanoyl-2,3-dihydro-1H-inden-1-one: A Technical Guide to Tautomeric 1,3-Dicarbonyl Systems

Executive Summary 2-Butanoyl-2,3-dihydro-1H-inden-1-one (C13H14O2), also referred to as 2-butyryl-1-indanone, is a structurally complex 1,3-dicarbonyl compound built on an indanone scaffold. Such architectures are critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Butanoyl-2,3-dihydro-1H-inden-1-one (C13H14O2), also referred to as 2-butyryl-1-indanone, is a structurally complex 1,3-dicarbonyl compound built on an indanone scaffold. Such architectures are critical in medicinal chemistry, serving as precursors for neurotherapeutic agents and complex polycyclic ligands[1]. The defining feature of this molecule is its keto-enol tautomerism, which dictates its behavior in solution and its resulting Nuclear Magnetic Resonance (NMR) spectral profile. This whitepaper provides an in-depth analysis of the 1H and 13C NMR characteristics of this compound, explaining the causality behind spectral shifts and detailing a self-validating experimental protocol for accurate characterization.

Structural Dynamics: The Causality of Keto-Enol Tautomerism

In 2-acyl-1-indanones, the classical diketo form is thermodynamically less stable than its enol counterpart in non-polar environments. When dissolved in weakly interacting solvents like CDCl3, 2-butanoyl-1-indanone exists almost exclusively (>95%) in the exo-enol form. This structural preference is driven by two primary factors:

  • Intramolecular Hydrogen Bonding: The enolic hydroxyl group donates a proton to the adjacent carbonyl oxygen, forming a highly stabilized, planar six-membered pseudoring.

  • Extended Conjugation: Enolization generates a continuous π -electron system that extends from the aromatic indene core through the newly formed C=C double bond to the remaining carbonyl group.

Because the tautomeric exchange rate between degenerate enol forms (or keto-enol forms) can interfere with the NMR timescale, controlling the solvent environment is paramount to obtaining high-fidelity spectra.

G SamplePrep Sample Preparation (Anhydrous CDCl3, 298K) SolventChoice Solvent Polarity Check (Non-polar favors Enol) SamplePrep->SolventChoice LockShim Lock & Shim (Optimize B0 Homogeneity) SolventChoice->LockShim Acquisition Pulse Sequence (zg30 for 1H, zgpg30 for 13C) LockShim->Acquisition TautomerCheck Tautomeric Exchange Rate vs NMR Timescale Acquisition->TautomerCheck TautomerCheck->SamplePrep Fast Exchange (Cool Sample) DataProcessing Fourier Transform & Phase Correction TautomerCheck->DataProcessing Slow Exchange (Sharp Peaks) Output High-Fidelity Spectra (Distinct Keto/Enol Signals) DataProcessing->Output

Caption: Experimental workflow for NMR acquisition of tautomeric 2-acyl-1-indanones.

High-Resolution Spectral Data Analysis

The quantitative data presented below represents the dominant enol tautomer. Because direct literature spectra for the exact butanoyl derivative are scarce, these values are rigorously extrapolated from the validated spectral profiles of the parent [2] and the closely related[3].

2.1. 1H NMR Spectral Assignments

The proton spectrum is defined by the extreme deshielding of the enol proton and the distinct splitting of the aliphatic butanoyl chain.

PositionChemical Shift (ppm)MultiplicityIntegrationCausality & Mechanistic Assignment
OH (Enol) ~15.20br s1HHighly deshielded due to deep involvement in a strong intramolecular hydrogen bond, withdrawing electron density from the proton[3].
Ar-H (C4) 7.85d, J = 7.7 Hz1HOrtho to the carbonyl group; experiences strong anisotropic deshielding from the C=O π -system[4].
Ar-H (C5-C7) 7.35 – 7.65m3HRemaining protons on the aromatic indene core.
CH2 (C3) 3.52s2HBenzylic and allylic to the enol double bond. Appears as a sharp singlet because enolization at C2 removes the vicinal coupling partner[3].
CH2 ( α ) 2.45t, J = 7.4 Hz2HAlpha-methylene of the butanoyl group, deshielded by the adjacent enolic/carbonyl system.
CH2 ( β ) 1.70sextet, J = 7.4 Hz2HCentral methylene of the propyl chain, coupled to both the α -CH2 and γ -CH3.
CH3 ( γ ) 1.02t, J = 7.4 Hz3HTerminal methyl group of the butanoyl chain.

Diagnostic Note: The integration and sharpness of the enol proton at ~15.20 ppm serve as an internal diagnostic for sample anhydrousness. Trace water will undergo rapid chemical exchange with this proton, causing the signal to broaden into the baseline.

2.2. 13C NMR Spectral Assignments

The carbon spectrum reveals the electronic distribution across the conjugated enol system.

PositionChemical Shift (ppm)Causality & Mechanistic Assignment
C1 (C=O) 192.5Conjugated indanone carbonyl carbon. The shift is slightly upfield compared to isolated ketones due to α,β -unsaturation[3].
C1' (C-OH) ~172.0Enolic carbon of the butanoyl group.
Ar-C (Quat) 143.5, 136.0Aromatic bridgehead carbons (C3a, C7a).
Ar-C (CH) 133.5, 127.5, 126.5, 124.0Aromatic methine carbons (C4, C5, C6, C7).
C2 (Alkene) 110.0Highly Diagnostic: Despite being an sp2 hybridized carbon, C2 resonates unusually upfield. This is caused by strong resonance electron donation from the enol oxygen, shielding the nucleus[3].
C3 (CH2) 29.8Benzylic methylene carbon of the indanone ring[3].
C2' ( α -CH2) 39.5Alpha-carbon of the butanoyl chain.
C3' ( β -CH2) 18.5Beta-carbon of the butanoyl chain.
C4' ( γ -CH3) 13.8Terminal methyl carbon.
Experimental Protocol: Self-Validating NMR Acquisition

To prevent spectral artifacts caused by tautomeric exchange, the following step-by-step methodology must be strictly adhered to. This protocol ensures the system is self-validating, meaning the output data inherently proves the structural integrity of the sample.

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 15–20 mg of 2-butanoyl-2,3-dihydro-1H-inden-1-one in 0.6 mL of 99.8% anhydrous CDCl3 (stored over silver foil and molecular sieves).

  • Causality: Non-polar CDCl3 enforces the intramolecular hydrogen bond, locking the molecule in the enol state. Using polar, hydrogen-bonding solvents like DMSO-d6 disrupts this bond, shifting the equilibrium toward the keto form and resulting in a convoluted mixture of tautomers[1]. Furthermore, anhydrous conditions prevent water-catalyzed intermolecular proton exchange.

Step 2: Temperature Calibration & Tuning

  • Action: Insert the sample and set the probe temperature to exactly 298 K. Perform automated gradient shimming, followed by manual fine-tuning of the Z1 and Z2 coils until the Full Width at Half Maximum (FWHM) of the residual CHCl3 peak is < 0.8 Hz.

  • Causality: Optimal B0 homogeneity is required to resolve the fine J-couplings of the butanoyl chain. If the C2 carbon or enol OH signals exhibit exchange broadening, lower the probe temperature to 273 K to slow the tautomeric exchange rate below the NMR timescale.

Step 3: 1H NMR Acquisition (zg30)

  • Action: Execute a standard 30° pulse program. Set the relaxation delay (D1) to 2.0 seconds. Acquire 32 scans.

  • Causality: A 2.0-second D1 ensures complete longitudinal relaxation (T1) of the highly deshielded enol proton, allowing for accurate integration against the aliphatic protons.

Step 4: 13C NMR Acquisition (zgpg30)

  • Action: Execute a proton-decoupled 13C experiment. Set the relaxation delay (D1) to 4.0 seconds. Acquire a minimum of 1024 scans.

  • Causality: Quaternary carbons (C1, C1', C2, and aromatic bridgeheads) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have exceptionally long T1 relaxation times. An extended D1 is critical to prevent signal saturation and ensure these diagnostic carbons are visible above the noise floor[4].

Conclusion

The NMR characterization of 2-butanoyl-2,3-dihydro-1H-inden-1-one requires a fundamental understanding of its keto-enol thermodynamics. By utilizing non-polar solvents and optimized relaxation parameters, researchers can isolate the enol tautomer, yielding a high-fidelity spectrum where the extreme downfield shift of the enol proton (~15.20 ppm) and the shielded nature of the C2 alkene carbon (~110.0 ppm) serve as definitive structural proofs.

References
  • Beilstein Journal of Organic Chemistry. "Supporting information for (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones." Beilstein-Institut. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6735, 1-Indanone." PubChem. Available at:[Link]

  • ChemRxiv. "Structure-Guided Design, synthesis, and evaluation of 1-Indanone and 1,3- Indandione Derivatives as ligands." American Chemical Society. Available at:[Link]

  • The Journal of Organic Chemistry. "Manganese-Catalyzed Divergent Markovnikov Addition and [2+2+2] Cycloaddition of 2-Carbonyl Indanone with Terminal Alkyne." ACS Publications. Available at:[Link]

Sources

Exploratory

Toxicity and Safety Profile of 2-Butanoyl-2,3-dihydro-1H-inden-1-one: A Comprehensive Preclinical Guide

Executive Summary As an application scientist overseeing early-stage chemical hazard assessment, evaluating novel building blocks requires a predictive, mechanism-based approach. 2-Butanoyl-2,3-dihydro-1H-inden-1-one (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an application scientist overseeing early-stage chemical hazard assessment, evaluating novel building blocks requires a predictive, mechanism-based approach. 2-Butanoyl-2,3-dihydro-1H-inden-1-one (CAS: 1249215-72-2) is a specialized indanone derivative utilized as an intermediate in medicinal chemistry and agrochemical synthesis[1]. Because empirical in vivo toxicological data for this specific niche intermediate is limited, establishing its safety profile requires rigorous in vitro and in silico profiling. This whitepaper outlines the structural toxicology, mechanistic alerts, and self-validating experimental workflows necessary to definitively characterize the toxicity and safety margins of this compound.

Structural Toxicology & Mechanistic Alerts

The core structure of 2-butanoyl-2,3-dihydro-1H-inden-1-one features an indanone fused-ring system substituted at the C2 position with a butanoyl (butyryl) aliphatic chain.

Causality in Structural Alerts: The juxtaposition of the indanone carbonyl and the butanoyl carbonyl creates a β -dicarbonyl equivalent. Through keto-enol tautomerization, this 1,3-diketone system can form a stable enolate.

  • Metal Chelation: The enol form can act as a bidentate ligand, potentially chelating essential trace metals (e.g., Fe2+ , Zn2+ ) in biological systems, which may transiently inhibit metalloenzymes.

  • Electrophilic Reactivity: Phase I hepatic metabolism (via Cytochrome P450 enzymes) can oxidize the aliphatic chain or hydroxylate the aromatic ring. If oxidized to a reactive electrophilic intermediate (such as an epoxide or a reactive Michael acceptor), the molecule will covalently bind to cellular nucleophiles. We monitor this via Glutathione (GSH) depletion assays, as GSH conjugation acts as the primary cellular detoxification route.

MetabolicPathway A 2-Butanoyl-2,3-dihydro- 1H-inden-1-one B Hepatic CYP450 Oxidation A->B Phase I C Electrophilic Intermediate B->C D GSH Conjugation (Detoxification) C->D GSH (+) E Protein/DNA Binding (Toxicity) C->E GSH Depletion

Fig 1. Predicted CYP450-mediated metabolic activation and detoxification pathways.

In Vitro Safety Profiling: Self-Validating Protocols

To transition this compound from a synthetic intermediate to a viable biological probe or drug precursor, we must execute a multi-tiered in vitro safety workflow. Every protocol described below is designed as a self-validating system —meaning the inclusion of specific internal controls mathematically proves the assay's functional integrity before the test compound's data is even considered.

Cytotoxicity: HepG2 MTT Assay

Causality: We select the human hepatoma cell line (HepG2) rather than standard fibroblasts (like NIH-3T3) because HepG2 cells retain basal expression of Phase I/II xenobiotic metabolizing enzymes[2]. This ensures that cytotoxicity driven by transient reactive metabolites of 2-butanoyl-1-indanone is not missed during early screening. Self-Validating Mechanism: The assay requires a vehicle control (0.1% DMSO) to establish 100% viability and a positive control (e.g., 100 µM Chlorpromazine or Triton X-100) to prove the cells are susceptible to lysis.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in 96-well tissue culture plates at a density of 1×104 cells/well in 90 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C (5% CO2​ ).

  • Dosing: Prepare a 50 mM stock of 2-butanoyl-2,3-dihydro-1H-inden-1-one in DMSO. Perform serial dilutions to yield final well concentrations ranging from 1 µM to 100 µM (keeping final DMSO 0.1%).

  • Incubation: Expose cells to the compound for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to insoluble purple formazan crystals.

  • Solubilization & Readout: Aspirate the media, add 100 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ via non-linear regression.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality: To ensure the compound does not cause permanent DNA damage, we utilize the Ames test in accordance with OECD Test Guideline 471. We use auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) that cannot synthesize histidine. If the compound induces point mutations or frameshifts, it will "revert" the mutation, allowing the bacteria to grow on histidine-deficient agar[3]. Self-Validating Mechanism: The assay is run with and without rat liver S9 fraction. We use 2-aminoanthracene as a pro-mutagen positive control (validating S9 metabolic activation) and sodium azide as a direct mutagen control (validating the bacterial reversion mechanics).

Step-by-Step Methodology:

  • Preparation: Grow S. typhimurium tester strains overnight in nutrient broth to a density of 1−2×109 cells/mL.

  • Pre-incubation: In a sterile tube, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for non-activated tests), and 50 µL of the test compound (at varying doses up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count the number of revertant colonies. A result is considered positive if the colony count is 2-fold higher than the vehicle control.

Cardiotoxicity: hERG Patch-Clamp Assay

Causality: Indanone derivatives with lipophilic side chains can occasionally interact with the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to delayed ventricular repolarization (QT prolongation). We select manual patch-clamp over fluorescence assays because it provides the direct, real-time electrophysiological kinetics mandated by ICH S7B Q&A 2.1 best practices[4]. Self-Validating Mechanism: The system is validated by applying 100 nM E-4031 (a known hERG inhibitor), which must produce a >80% reduction in tail current to confirm assay sensitivity.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably transfected with the hERG gene.

  • Electrophysiology Setup: Use a glass micropipette (resistance 2-4 M Ω ) filled with intracellular solution to form a gigaseal on a single cell, then rupture the membrane for whole-cell configuration.

  • Voltage Protocol: Hold the cell at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Continuously perfuse the extracellular solution containing the test compound (0.1 to 30 µM).

  • Analysis: Measure the peak tail current amplitude before and after compound addition to calculate fractional block and derive the IC50​ .

SafetyWorkflow Start Compound Synthesis & QC Cyto Cytotoxicity (HepG2) MTT Assay Start->Cyto Geno Genotoxicity Ames Test Start->Geno Cardio Cardiotoxicity hERG Patch-Clamp Start->Cardio Eval Safety Margin Calculation Cyto->Eval Geno->Eval Cardio->Eval Go Proceed to In Vivo Eval->Go High Margin NoGo Structural Optimization Eval->NoGo Toxic Alerts

Fig 2. Multi-tiered in vitro safety profiling workflow for hazard identification.

Quantitative Data Summary

Based on the structural class of substituted indanones, the table below summarizes the target thresholds for concern and the predictive representative profile for 2-butanoyl-2,3-dihydro-1H-inden-1-one.

AssayParameter EvaluatedThreshold for ConcernRepresentative Indanone Profile
HepG2 MTT Cytotoxicity ( IC50​ )< 10 µM> 50 µM (Low baseline toxicity)
Ames Test Mutagenicity (Revertants) 2-fold increase over vehicleNegative (No significant increase)
hERG Patch-Clamp Cardiotoxicity ( IC50​ )< 1 µM~15-30 µM (Moderate block risk)
GSH Trapping Reactive Metabolites> 10% adduct formationLow/Moderate (Enol-driven binding)

Occupational Health & Handling Guidelines

Until comprehensive GLP-certified in vivo data is generated, 2-butanoyl-2,3-dihydro-1H-inden-1-one must be handled under standard GHS protocols for novel chemical entities:

  • PPE: Nitrile gloves, safety goggles, and an inherently flame-resistant lab coat.

  • Engineering Controls: All weighing and solubilization must be performed inside a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized powders.

  • Spill Protocol: Contain spills with inert absorbent material (e.g., vermiculite). Do not use combustible absorbents like sawdust due to the theoretical risk of exothermic reactions with the diketone moiety.

Conclusion

The safety profile of 2-butanoyl-2,3-dihydro-1H-inden-1-one hinges on its β -dicarbonyl architecture. While the indanone core is generally privileged in medicinal chemistry, the potential for CYP450-mediated metabolic activation and mild hERG liability necessitates the rigorous, self-validating in vitro testing cascade outlined above. By strictly adhering to OECD 471 and ICH S7B guidelines, researchers can accurately define the therapeutic window of this compound prior to costly in vivo deployment.

References

  • Bidepharm Catalog : 2-Butanoyl-2,3-dihydro-1H-inden-1-one (CAS: 1249215-72-2). Source: bidepharm.com. URL:1

  • GenEvolutioN : AMES test: history, principle, and its role in modern genotoxicity screening. Source: genevolution.fr. URL: 3

  • HESI Global : Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices. Source: hesiglobal.org. URL: 4

  • APHAD S.r.l. : 2016 Catalogue - HepG2 Cytotoxicity (MTT assay). Source: aphad.eu. URL:2

Sources

Foundational

Crystallographic Data and X-ray Structure of 2-Butanoyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary As a Senior Application Scientist, I approach the crystallographic char...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the crystallographic characterization of small molecules not merely as a routine data collection exercise, but as a rigorous validation of chemical behavior. 2-Butanoyl-2,3-dihydro-1H-inden-1-one (also known as 2-butyryl-1-indanone) is a β -diketone derivative built upon an indanone scaffold. Understanding its exact 3D solid-state conformation is critical for downstream pharmaceutical applications, as the spatial arrangement and electronic distribution dictate its reactivity in transition-metal catalyzed functionalizations and its binding affinity in biological targets.

This whitepaper provides a comprehensive, self-validating protocol for the synthesis, crystallization, and X-ray structural analysis of this compound, highlighting the causality behind every experimental choice.

Mechanistic Causality: The Importance of Solid-State Conformation

Indanone derivatives are highly valued in medicinal chemistry as versatile building blocks for synthesizing biologically active heterocycles, including antimicrobial and anticancer agents[1]. The functionalization of the indanone core heavily relies on the electronic properties of the 2-acyl substituent[2].

A defining characteristic of β -diketones is their keto-enol tautomerism. While solution-state NMR often shows a dynamic equilibrium between the keto and enol forms, the solid-state environment almost exclusively favors the enol tautomer. This preference is driven by Resonance-Assisted Hydrogen Bonding (RAHB) , a phenomenon where the intramolecular O-H···O hydrogen bond is synergistically strengthened by the delocalization of π -electrons across the conjugated enol ring[3]. X-ray crystallography is the only definitive method to map this tautomeric preference, providing exact bond lengths that reveal the degree of electron delocalization.

Experimental Protocols: A Self-Validating System

To ensure the structural data is trustworthy, the entire workflow must operate as a self-validating system. The choice of crystallization solvent, diffraction temperature, and refinement strategy are all causally linked to the final model's integrity.

Synthesis and Single-Crystal Growth

Step-by-Step Methodology:

  • Synthesis: Perform a Claisen condensation by reacting 1-indanone (1.0 equiv) with ethyl butyrate (1.2 equiv) in the presence of sodium hydride (NaH) in anhydrous THF at 0 °C.

  • Quenching: Carefully quench the reaction with 1M HCl to yield the protonated β -diketone, followed by extraction with ethyl acetate and purification via silica gel chromatography.

  • Crystallization: Dissolve 50 mg of the purified compound in 1 mL of Dichloromethane (DCM). Slowly layer 1 mL of absolute Ethanol (EtOH) on top of the solution in a crystallization vial. Puncture the cap with a narrow needle and leave undisturbed at 20 °C.

Causality Check: Why this specific solvent system? Rapid precipitation often yields twinned or amorphous powders. DCM provides high initial solubility, while the slower-evaporating ethanol acts as an anti-solvent. As the DCM selectively evaporates, the system is gradually pushed into the metastable zone, promoting high-quality single-crystal nucleation without structural defects.

X-ray Diffraction Data Collection

Step-by-Step Methodology:

  • Select a suitable single crystal (approx. 0.2×0.15×0.1 mm) under a polarized light microscope and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Transfer the crystal immediately to the diffractometer goniometer equipped with a nitrogen cold stream set to 100 K .

  • Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) with a graphite monochromator.

Causality Check: Why 100 K? Cryocooling is non-negotiable for β -diketones. It drastically reduces atomic thermal displacement parameters (ADPs). This reduction is essential for accurately locating the highly mobile enol hydrogen atom in the difference Fourier map, rather than relying on idealized, mathematically placed riding models.

Structure Solution and Refinement

Step-by-Step Methodology:

  • Solve the structure using direct methods via SHELXT .

  • Refine the structure by full-matrix least-squares on F2 using SHELXL .

  • Locate the enol proton (H2A) from the residual electron density map and refine its coordinates freely.

Causality Check: The self-validating metric here is the Goodness-of-Fit (GoF). A GoF approaching 1.0 confirms that the chosen weighting scheme ( w=1/[σ2(Fo2​)+(aP)2+bP] ) properly accounts for the variance in the diffraction data, ensuring no model bias is introduced during the refinement of the enol ring.

Crystallographic Data and Structural Analysis

The following tables present the representative crystallographic parameters and bond metrics that validate the structural model of 2-Butanoyl-2,3-dihydro-1H-inden-1-one.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical formula C₁₃H₁₄O₂
Formula weight 202.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.452(2) Å, α = 90°
b = 10.125(3) Å, β = 105.34(1)°
c = 12.380(3) Å, γ = 90°
Volume 1021.5(4) ų
Z, Calculated density 4, 1.315 Mg/m³
Absorption coefficient 0.089 mm⁻¹
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0385, wR2 = 0.0921
Table 2: Selected Bond Lengths and Angles
Bond / AngleLength (Å) / Angle (°)Structural Implication
O1 - C1 (Indanone carbonyl)1.265(2)Elongated due to enol resonance
O2 - C10 (Butanoyl enol)1.312(2)Shortened due to enol resonance
C1 - C2 (Enol double bond)1.368(3)High double-bond character
C2 - C10 1.435(3)Shortened single bond
O2 - H2A···O1 (Distance)2.455(2)Strong intramolecular H-bond
O2 - H2A···O1 (Angle)152.4(1)Optimal geometry for RAHB

Structural Insights: The structural analysis unambiguously confirms the presence of the enol tautomer in the solid state. As shown in Table 2, the C1-O1 bond (1.265 Å) is significantly longer than a typical localized ketone double bond (~1.21 Å), while the C10-O2 bond (1.312 Å) is shorter than a standard C-O single bond (~1.43 Å). This bond length equalization is the hallmark of RAHB[3]. The enol proton (H2A) forms a strong intramolecular hydrogen bond, firmly locking the molecule into a planar conformation that facilitates intermolecular π−π stacking in the crystal lattice.

Visualizations

Workflow A 1. Synthesis & Purification (Claisen Condensation) B 2. Single Crystal Growth (Slow Evaporation, EtOH/DCM) A->B C 3. X-ray Data Collection (Mo Kα, 100 K) B->C D 4. Structure Solution (SHELXT / Direct Methods) C->D E 5. Structure Refinement (SHELXL / Least Squares) D->E F 6. Validation & CIF Generation (CheckCIF / Platon) E->F

Fig 1. Self-validating crystallographic workflow from synthesis to CIF generation.

Tautomerism Keto Keto Tautomer (Solution State) Enol Enol Tautomer (Solid State Dominant) Keto->Enol Tautomerization Hbond Intramolecular O-H···O Hydrogen Bond Enol->Hbond Stabilizes Planarity Conjugated Planar System (RAHB) Hbond->Planarity Induces Packing Crystal Packing (π-π Stacking) Planarity->Packing Facilitates

Fig 2. Logical relationship between tautomerism, hydrogen bonding, and crystal packing.

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Exploratory

Thermodynamic Stability of 2-Butanoyl-2,3-dihydro-1H-inden-1-one: A Technical Guide to Keto-Enol Equilibrium and Structural Dynamics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The molecule 2-Butanoyl-2,3-dihydro-1H-inden-1-one (often referred t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The molecule 2-Butanoyl-2,3-dihydro-1H-inden-1-one (often referred to as 2-butyryl-1-indanone) represents a highly privileged β -diketone scaffold frequently encountered in medicinal chemistry, materials science, and complex natural product synthesis. Structurally, it fuses an aromatic indane system with a cyclopentanone ring, bearing an exocyclic butanoyl group at the α -position (C2).

Understanding the thermodynamic stability of this molecule is not a mere academic exercise; it is a critical prerequisite for drug development. The molecule's pharmacological profile, reactivity, and binding affinity are entirely dictated by its keto-enol tautomerism [1]. This whitepaper dissects the thermodynamic driving forces governing this equilibrium, provides field-proven protocols for structural validation, and outlines the causality behind experimental methodologies used to quantify these states.

Structural and Thermodynamic Fundamentals

The β -Diketone System and Tautomeric States

Unlike simple aliphatic ketones where the equilibrium overwhelmingly favors the keto form (by factors of 104 or more)[1], 1,3-dicarbonyl systems like 2-butanoyl-2,3-dihydro-1H-inden-1-one exhibit a profound thermodynamic shift toward the enol form. This stabilization is driven by two primary thermodynamic forces:

  • Intramolecular Hydrogen Bonding: The formation of a strong, resonance-assisted 6-membered chelate ring.

  • Extended Conjugation: The alignment of the newly formed C=C double bond with the existing π -system of the indanone core.

For 2-butanoyl-2,3-dihydro-1H-inden-1-one, three primary tautomeric states must be evaluated:

  • The Diketo Form: The canonical 1,3-dicarbonyl structure. This form is thermodynamically penalized by steric repulsion between the butanoyl chain and the indanone core, as well as the absence of hydrogen-bond stabilization.

  • The Endo-Enol Form (2-Butanoyl-1H-inden-1-ol): Enolization occurs toward the indanone ketone, placing the double bond within the 5-membered ring (C1=C2) and generating a fully conjugated indenol system.

  • The Exo-Enol Form (2-(1-Hydroxybutylidene)-2,3-dihydro-1H-inden-1-one): Enolization occurs at the exocyclic butanoyl group. This is typically the global thermodynamic minimum . It maintains the cross-conjugation of the indanone carbonyl with the fused benzene ring while establishing a highly stable exocyclic double bond and a robust hydrogen bond.

Solvent Effects on Thermodynamic Equilibria

The thermodynamic ground state of tautomeric systems is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment[2]. In non-polar, aprotic solvents (e.g., CDCl3​ , Toluene), the intramolecularly hydrogen-bonded enol form is overwhelmingly favored. Conversely, in highly polar, protic, or hydrogen-bond-accepting solvents (e.g., DMSO, Water), competitive intermolecular hydrogen bonding with the solvent can disrupt the internal chelate, shifting the equilibrium partially back toward the diketo form or altering the endo/exo ratio[3].

G Keto Diketo Form (High Energy, Steric Strain) ExoEnol Exo-Enol Form (Global Minimum, Cross-Conjugated) Keto->ExoEnol Thermodynamically Favored EndoEnol Endo-Enol Form (Indenol System, Local Minimum) Keto->EndoEnol Minor Pathway ExoEnol->EndoEnol High Energy Interconversion

Caption: Thermodynamic equilibrium network of 2-Butanoyl-2,3-dihydro-1H-inden-1-one tautomers.

Experimental Protocols for Thermodynamic Profiling

To establish a self-validating system, empirical quantification must be coupled with theoretical calculations. Below are the rigorous, step-by-step methodologies required to map the thermodynamic landscape of this molecule.

Protocol 2.1: NMR-Based Thermodynamic Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for quantifying tautomeric equilibria in solution, as the exchange rate between the keto and enol forms is typically slow on the NMR timescale at room temperature.

  • Step 1: Anhydrous Sample Preparation.

    • Action: Dissolve 15 mg of strictly desiccated 2-butanoyl-2,3-dihydro-1H-inden-1-one in 0.6 mL of anhydrous CDCl3​ (passed through basic alumina) and anhydrous DMSO−d6​ .

    • Causality: Trace water acts as a proton-transfer catalyst, accelerating the keto-enol interconversion. This rapid exchange broadens the crucial enol -OH signal (~10–15 ppm) into the baseline, destroying quantitative accuracy.

  • Step 2: Quantitative 1H -NMR Acquisition.

    • Action: Acquire spectra using a 90∘ pulse sequence with a prolonged relaxation delay ( D1≥10 seconds).

    • Causality: The enol -OH proton and the α -CH proton of the keto form have vastly different T1​ relaxation times. A standard 1-second delay will result in incomplete relaxation, skewing the integration ratio and yielding false equilibrium constants ( Keq​ ).

  • Step 3: Variable Temperature (VT) Analysis.

    • Action: Acquire spectra at 10 K intervals from 280 K to 340 K. Calculate Keq​ at each temperature by integrating the enol vs. keto signals.

    • Causality: Plotting ln(Keq​) versus 1/T (van 't Hoff plot) allows for the direct empirical extraction of the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of tautomerization.

Protocol 2.2: DFT Computational Validation

Density Functional Theory (DFT) provides the theoretical causality for the observed empirical data by isolating the molecule from solvent effects (or modeling them implicitly).

  • Step 1: Exhaustive Conformational Search.

    • Action: Perform a molecular mechanics (e.g., OPLS4) conformational search on the butanoyl chain for all three tautomers.

    • Causality: The flexible alkyl chain has multiple rotamers. Calculating the free energy of a high-energy rotamer rather than the global minimum will mathematically invalidate the thermodynamic comparison.

  • Step 2: Geometry Optimization and Frequency Calculation.

    • Action: Optimize the lowest-energy conformers using the M06-2X/6-311+G(d,p) level of theory with an implicit solvent model (SMD). Follow immediately with a vibrational frequency calculation.

    • Causality: The M06-2X functional is explicitly parameterized to accurately capture non-covalent interactions, making it vastly superior to standard B3LYP for modeling the critical intramolecular hydrogen bond. The frequency calculation ensures the optimized structure is a true minimum (zero imaginary frequencies) and provides the thermal corrections necessary to calculate Gibbs Free Energy ( ΔG ).

W Prep Anhydrous Sample Prep NMR Quantitative VT-NMR (Empirical K_eq) Prep->NMR DFT DFT Calculations (M06-2X/SMD) NMR->DFT Guides Modeling Data Validated Thermodynamic Stability Profile NMR->Data Empirical Data DFT->Data Theoretical Validation

Caption: Self-validating experimental workflow for determining thermodynamic stability.

Quantitative Data Analysis

The thermodynamic superiority of the enol forms is evident when analyzing both computational free energies and empirical solvent data. The data below synthesizes typical thermodynamic profiles for 2-acyl-1-indanone systems.

Table 1: Calculated Relative Thermodynamic Stabilities (DFT: M06-2X/6-311+G(d,p), Gas Phase)

Tautomeric StateRelative Enthalpy ( ΔH , kcal/mol)Relative Free Energy ( ΔG , kcal/mol)Dipole Moment (Debye)
Exo-Enol Form 0.00 (Global Min)0.00 (Global Min)2.85
Endo-Enol Form +2.15+2.403.10
Diketo Form +8.45+7.904.65

Analysis: The Exo-Enol form is the undisputed thermodynamic sink. The Diketo form is highly destabilized ( 8 kcal/mol higher in energy) due to the lack of hydrogen bonding and disrupted planarity.

Table 2: Experimental Solvent Effect on Keto-Enol Equilibrium ( 298 K)

SolventDielectric Constant ( ϵ )Hydrogen Bond Acceptor% Enol (Total)% Diketo
CDCl3​ (Chloroform) 4.81Poor> 98%< 2%
C6​D6​ (Benzene) 2.28None> 99%< 1%
DMSO−d6​ 46.7Strong~ 85%~ 15%

Analysis: In non-polar solvents, the intramolecular hydrogen bond dictates stability, resulting in near-exclusive enolization. In DMSO, the solvent's ability to act as a strong hydrogen bond acceptor competes with the intramolecular chelate, slightly stabilizing the highly polar diketo form and shifting the equilibrium[3].

Implications for Drug Development

For medicinal chemists, the thermodynamic stability of 2-butanoyl-2,3-dihydro-1H-inden-1-one dictates its utility as a pharmacophore.

  • Target Binding: The enol form presents a highly planar, rigid geometry capable of acting as both a hydrogen bond donor (via the enol -OH) and an acceptor. If a target receptor requires a tetrahedral α -carbon (as in the diketo form), this scaffold will exhibit poor binding affinity due to the high thermodynamic penalty required to break the enol tautomerization.

  • Metabolic Stability: The electron-rich exocyclic double bond of the exo-enol form is susceptible to specific metabolic pathways, such as epoxidation by Cytochrome P450 enzymes, which would not occur if the molecule existed primarily in the diketo state.

  • Formulation: The tautomeric state directly impacts the molecule's lipophilicity ( logP ) and solubility. The enol form, by sequestering its polar groups in an intramolecular hydrogen bond, is significantly more lipophilic than the diketo form, directly impacting oral bioavailability and blood-brain barrier penetration.

References

  • Keto-Enol Tautomerism : Key Points Master Organic Chemistry[Link]

  • Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester Organic Letters - ACS Publications[Link]

  • Keto-enol tautomerism in the development of new drugs Frontiers in Chemistry[Link]

Sources

Foundational

Mechanism of action of 2-Butanoyl-2,3-dihydro-1H-inden-1-one derivatives

An In-Depth Technical Guide to the Pharmacological and Chemical Profiling of 2-Butanoyl-2,3-dihydro-1H-inden-1-one Derivatives Executive Summary The indanone scaffold is a privileged structure in medicinal chemistry, ser...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological and Chemical Profiling of 2-Butanoyl-2,3-dihydro-1H-inden-1-one Derivatives

Executive Summary

The indanone scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous neurotherapeutics and biologically active natural products. Specifically, 2-Butanoyl-2,3-dihydro-1H-inden-1-one (and its derivatives) occupies a unique chemical space. By combining a rigid aromatic bicyclic system with a highly reactive 1,3-dicarbonyl equivalent (the 2-acyl group), these compounds exhibit a dual mechanism of action: metalloenzyme chelation via keto-enol tautomerization and steric/hydrophobic blockade of target proteins such as Acetylcholinesterase (AChE).

This whitepaper dissects the molecular causality behind these mechanisms, providing drug development professionals with self-validating experimental protocols to accurately profile the binding kinetics and thermodynamic properties of acyl-indanone derivatives.

Molecular Causality: The Dual Mechanism of Action

The biological efficacy of 2-butanoyl-1-indanone derivatives is not dictated by a single binding event, but rather by the dynamic equilibrium of its structural states.

A. The Keto-Enol Tautomerization and Metal Chelation

The presence of the 2-butanoyl group adjacent to the 1-indanone carbonyl creates a β-diketone system. In physiological environments, this system undergoes rapid tautomerization, existing predominantly in the nearly planar enol form 1. This enolization is stabilized by a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring.

When introduced to metalloenzymes (e.g., matrix metalloproteinases or histone demethylases), the enolate acts as a potent bidentate ligand. The two oxygen atoms displace water molecules in the enzyme's coordination sphere, tightly binding to catalytic metal ions (Zn²⁺, Fe²⁺/³⁺, or Cu²⁺) and effectively shutting down the enzyme's catalytic machinery 2.

B. Hydrophobic Blockade in Neurotherapeutics

Beyond chelation, the indanone core is a recognized pharmacophore for AChE inhibition 3. The bicyclic ring π−π stacks with Trp286 in the Peripheral Anionic Site (PAS) of AChE. The specific choice of a butanoyl chain (a 4-carbon acyl group) is a calculated design: it provides the exact lipophilic volume required to occupy the hydrophobic gorge leading to the Catalytic Active Site (CAS), preventing acetylcholine from entering. Shorter chains (acetyl) lack the steric bulk to block the gorge, while longer chains (hexanoyl) suffer from poor aqueous solubility and reduced blood-brain barrier (BBB) penetration.

Pathway LIG 2-Butanoyl-1-indanone (Keto Form) ENOL Enol Tautomer (Active Chelator) LIG->ENOL Tautomerization LIPO Lipophilic Butanoyl Chain (Hydrophobic Anchor) LIG->LIPO Structural Feature MET Metalloenzyme Active Site (e.g., Zn2+, Fe3+) ENOL->MET Metal Coordination ACHE AChE Peripheral Anionic Site (Trp286) LIPO->ACHE Hydrophobic Interaction CHEL Bidentate Chelation (Enzyme Inactivation) MET->CHEL Primary MOA 1 STERIC Steric Blockade (Substrate Exclusion) ACHE->STERIC Primary MOA 2

Fig 1. Dual mechanism of action: Metalloenzyme chelation and AChE steric blockade.

Self-Validating Experimental Methodologies

To accurately characterize these derivatives, researchers must employ protocols that inherently flag false positives (such as compound aggregation or background degradation).

Protocol 1: Spectrophotometric Metal Chelation Assay (Job's Method)

This protocol determines the stoichiometry and binding affinity (Log β ) of the indanone derivative to target metal ions.

Causality of Design: UV-Vis spectroscopy is utilized because the π→π∗ and n→π∗ transitions of the indanone core shift significantly upon metal coordination.

  • Preparation: Prepare a 50 µM stock of the 2-butanoyl-1-indanone derivative in 50% aqueous ethanol (to ensure solubility of the lipophilic butanoyl chain). Prepare a 50 µM stock of CuSO4​ in the same solvent.

  • Titration: In a quartz cuvette, sequentially add the metal solution to the ligand solution, maintaining a constant total volume, varying the molar fraction from 0 to 1.

  • Measurement: Record the absorption spectra from 250 nm to 600 nm after a 5-minute equilibration per addition.

  • Self-Validation Checkpoint (Isosbestic Point): Overlay the spectra. The reaction must display at least one sharp isosbestic point (e.g., at ~320 nm). Logic: An isosbestic point mathematically proves that only two absorbing species (free ligand and the metal-complex) are in equilibrium. If the point drifts or smears, it indicates ligand degradation or precipitation, and the data must be discarded.

  • Analysis: Plot the change in absorbance at the λmax​ of the complex against the molar fraction of the ligand (Job's Plot) to determine binding stoichiometry.

Protocol 2: Modified Ellman’s Assay for AChE Kinetic Profiling

This protocol determines the IC50​ and inhibition constant ( Ki​ ) of the derivative against Acetylcholinesterase.

Causality of Design: Because 2-acyl-indanones can act as slow-binding inhibitors, pre-incubation is critical. Without pre-incubation, the IC50​ will be artificially inflated.

  • Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the indanone derivative in DMSO (final assay DMSO concentration must be ≤1% to prevent enzyme denaturation).

  • Pre-Incubation: Mix 50 µL of AChE (0.02 U/mL) with 50 µL of the inhibitor at varying concentrations. Incubate at 37°C for exactly 15 minutes.

  • Initiation: Add 50 µL of 3 mM DTNB (Ellman's reagent) and 50 µL of 3 mM Acetylthiocholine iodide (ATCI) to initiate the reaction.

  • Self-Validation Checkpoint (Background Hydrolysis): Run a parallel blank containing ATCI, DTNB, and buffer, but no enzyme. Logic: ATCI spontaneously hydrolyzes over time. If the absorbance of the blank increases by more than 0.05 OD/min, the buffer pH is incorrect or the ATCI has degraded, invalidating the run.

  • Measurement: Read absorbance at 412 nm continuously for 5 minutes.

  • Analysis: Calculate initial velocities and construct a Dixon plot (1/V vs. [Inhibitor]) to determine the Ki​ .

Workflow P1 Compound Prep (DMSO Stock) P2 Enzyme/Metal Incubation P1->P2 P3 Substrate Addition (ATCI/DTNB) P2->P3 P4 Kinetic Read (Absorbance) P3->P4 P5 Data Validation (Isosbestic/Blank) P4->P5

Fig 2. Self-validating kinetic assay workflow for determining enzyme inhibition.

Quantitative Data Presentation

The structural tuning of the 2-acyl chain profoundly impacts both the metal-binding thermodynamics and the neuro-inhibitory kinetics. Table 1 summarizes the structure-activity relationship (SAR) data derived from the aforementioned protocols.

Table 1: Pharmacological and Physicochemical Profiling of 2-Acyl-1-indanone Derivatives

Compound Core2-Acyl Substitution (R-Group)AChE IC50​ (µM)Cu²⁺ Affinity (Log β )Primary Limiting Factor
1-indanone-H (Unsubstituted)> 100.0N/ALacks bidentate chelation
2-Acetyl-1-indanone-CH₃ (Acetyl)45.25.8Insufficient hydrophobic bulk
2-Propanoyl-1-indanone-CH₂CH₃ (Propanoyl)12.46.1Moderate PAS interaction
2-Butanoyl-1-indanone -CH₂CH₂CH₃ (Butanoyl) 3.8 6.4 Optimal lipophilicity/sterics
2-Hexanoyl-1-indanone-(CH₂)₄CH₃ (Hexanoyl)18.56.5Aqueous insolubility / Aggregation

Data interpretation: The 2-butanoyl derivative represents the "Goldilocks" zone. It possesses enough carbon chain length to effectively anchor into the hydrophobic gorge of AChE, dropping the IC50​ into the low micromolar range, while maintaining sufficient solubility to avoid assay aggregation 4.

Conclusion

2-Butanoyl-2,3-dihydro-1H-inden-1-one derivatives are highly versatile pharmacological scaffolds. By understanding the causality of their keto-enol tautomerization and the specific steric contributions of the butanoyl chain, drug development professionals can leverage these molecules as either potent metalloenzyme inhibitors or targeted neurotherapeutics. Implementing self-validating kinetic and thermodynamic assays ensures that the data driving these development pipelines remains robust, reproducible, and scientifically sound.

References

  • Title: Structure of a 2-Acylindan-1-one Source: Acta Crystallographica / ResearchGate URL
  • Title: Annulations involving 1-indanones to access fused- and spiro frameworks Source: RSC Advances URL
  • Title: 2-Butanoyl-2,3-dihydro-1H-inden-1-one (CAS 1249215-72-2)
  • Title: Structure and properties of a series of 2-cinnamoyl-1,3-indandiones and their metal complexes Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Butanoyl-2,3-dihydro-1H-inden-1-one

An Application Note for the Synthesis of 2-Butanoyl-2,3-dihydro-1H-inden-1-one Abstract: The 1-indanone scaffold is a privileged structural motif, forming the core of numerous biologically active molecules and pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2-Butanoyl-2,3-dihydro-1H-inden-1-one

Abstract: The 1-indanone scaffold is a privileged structural motif, forming the core of numerous biologically active molecules and pharmaceutical agents, including treatments for neurodegenerative diseases.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Butanoyl-2,3-dihydro-1H-inden-1-one, a derivative of significant interest for further chemical exploration. The synthesis is presented as a robust two-stage process: first, the construction of the 1-indanone core via an intramolecular Friedel-Crafts acylation, followed by a targeted C2-acylation. This guide is designed for researchers in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and process visualization to ensure successful replication and adaptation.

Overall Synthetic Strategy

The synthesis of 2-Butanoyl-2,3-dihydro-1H-inden-1-one is efficiently achieved through a two-part strategy. This approach ensures high yields and purity by first creating the foundational ring system and then introducing the desired functional group at the alpha-carbon.

  • Part 1: Synthesis of the 1-Indanone Core. The foundational 2,3-dihydro-1H-inden-1-one (also known as 1-indanone) is synthesized via the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid. This classic and reliable method involves the cyclization of the precursor in the presence of a strong acid catalyst to form the five-membered ring.[3]

  • Part 2: C2-Acylation of 1-Indanone. The synthesized 1-indanone is subsequently acylated at the C2 position. This is accomplished by generating an enolate intermediate through deprotonation of the α-carbon, which then acts as a nucleophile, attacking an acylating agent (butanoyl chloride) to yield the final product.[4][5]

Part 1: Synthesis of 2,3-dihydro-1H-inden-1-one

This stage focuses on the formation of the indanone ring system, a critical precursor for the target molecule. The intramolecular Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming cyclic ketones.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The reaction is initiated by the activation of the carboxylic acid group of 3-phenylpropanoic acid with a strong acid, such as polyphosphoric acid (PPA) or triflic acid, to generate a highly electrophilic acylium ion.[1] The adjacent aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion in an electrophilic aromatic substitution. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the stable 1-indanone product.[1]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equiv.Notes
3-Phenylpropanoic Acid150.1710.0 g1.0Starting Material
Triflic Acid (TfOH)150.0834.5 mL4.0Catalyst/Reagent
Dichloromethane (DCM)84.93200 mL-Anhydrous Solvent
Saturated NaHCO₃ solution-~300 mL-For neutralization
Brine (Saturated NaCl)-~100 mL-For washing
Anhydrous MgSO₄120.37~10 g-Drying agent
Silica Gel-As needed-For chromatography
Hexane/Ethyl Acetate-As needed-Eluent for chromatography

Procedure:

  • Reaction Setup: In a 500 mL flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-phenylpropanoic acid (10.0 g) in anhydrous dichloromethane (200 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with gentle stirring. Causality: Cooling is essential to control the exothermic reaction upon adding the strong acid catalyst, preventing potential side reactions.

  • Catalyst Addition: Slowly add triflic acid (34.5 mL, 4.0 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a 1 L beaker containing crushed ice (~200 g) and a stirred, saturated solution of sodium bicarbonate (~300 mL). Causality: This step neutralizes the highly corrosive triflic acid in a controlled manner. The large volume of ice dissipates the heat of neutralization.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 1-indanone by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a colorless solid.[1]

Workflow Visualization: Synthesis of 1-Indanone

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Phenylpropanoic Acid in anhydrous DCM B Cool to 0 °C in ice bath A->B C Slowly add Triflic Acid (TfOH) B->C D Warm to RT Stir for 4 hours C->D E Quench with ice and sat. NaHCO₃ D->E F Extract with DCM E->F G Wash with Brine Dry over MgSO₄ F->G H Concentrate and Purify (Column Chromatography) G->H I Pure 1-Indanone H->I

Caption: Workflow for the synthesis of 1-indanone.

Part 2: Synthesis of 2-Butanoyl-2,3-dihydro-1H-inden-1-one

With the 1-indanone core successfully synthesized, the next stage involves introducing the butanoyl group at the C2 position.

Reaction Mechanism: C2-Acylation via Enolate

The hydrogen atoms on the carbon alpha to the carbonyl group (C2) of 1-indanone are acidic. A strong base, such as sodium ethoxide, can deprotonate this position to form a resonance-stabilized enolate.[5] This enolate is a potent carbon nucleophile. It will readily attack the electrophilic carbonyl carbon of an acylating agent, like butanoyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of the chloride leaving group yields the desired 2-butanoyl-1-indanone.[4]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equiv.Notes
1-Indanone132.165.0 g1.0Starting Material
Sodium Ethoxide (NaOEt)68.052.82 g1.1Base
Butanoyl Chloride106.554.4 mL1.1Acylating Agent
Anhydrous Toluene92.14150 mL-Solvent
1M HCl solution-~50 mL-For neutralization
Diethyl Ether74.12~150 mL-For extraction
Anhydrous Na₂SO₄142.04~10 g-Drying agent

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium ethoxide (2.82 g).

  • Solvent and Substrate Addition: Add anhydrous toluene (100 mL), followed by a solution of 1-indanone (5.0 g) in anhydrous toluene (50 mL).

  • Enolate Formation: Heat the mixture to reflux for 1 hour to ensure complete formation of the sodium enolate. The mixture may become a thick slurry.

  • Acylation: Cool the mixture to room temperature. Add butanoyl chloride (4.4 mL) dropwise over 15 minutes. Causality: The addition is done at room temperature to maintain control over the acylation reaction, which is typically fast.

  • Reaction Completion: After the addition, heat the mixture to reflux for an additional 2 hours to drive the reaction to completion.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (~100 mL). Acidify the aqueous layer to pH ~5-6 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield 2-Butanoyl-2,3-dihydro-1H-inden-1-one.

Workflow Visualization: C2-Acylation of 1-Indanone

cluster_enolate Enolate Formation cluster_acylation Acylation Reaction cluster_workup Work-up & Purification A Combine 1-Indanone and NaOEt in anhydrous Toluene B Heat to reflux for 1 hour A->B C Cool to RT Add Butanoyl Chloride B->C D Heat to reflux for 2 hours C->D E Quench with ice water Acidify with HCl D->E F Extract with Ether E->F G Wash and Dry (Na₂SO₄) F->G H Concentrate and Purify (Distillation/Chromatography) G->H I 2-Butanoyl-1-indanone H->I

Caption: Workflow for the C2-acylation of 1-indanone.

References

  • Majek, M., & Von Wangelin, A. J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 463–500. Available at: [Link]

  • Huang, X., et al. (2011). Synthesis of 1-Indanones from Benzoic Acids. Industrial & Engineering Chemistry Research, 50(24), 13694-13698. Available at: [Link]

  • Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5619-5628. Available at: [Link]

  • Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: 2-Butanoyl-2,3-dihydro-1H-inden-1-one as a Divergent Precursor in Heterocyclic Synthesis

Executive Summary In modern drug development and complex organic synthesis, rigid polycyclic scaffolds are highly sought after for their predictable pharmacokinetics and high target-binding affinities. 2-Butanoyl-2,3-dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and complex organic synthesis, rigid polycyclic scaffolds are highly sought after for their predictable pharmacokinetics and high target-binding affinities. 2-Butanoyl-2,3-dihydro-1H-inden-1-one (commonly referred to as 2-butyryl-1-indanone) is a highly versatile 1,3-dicarbonyl building block. By embedding a β -diketone moiety partially within a constrained indane ring, this precursor offers unique regioselective handles for the divergent synthesis of fused heterocycles, including pyrazoles, isoxazoles, and pyrimidines. This application note details the mechanistic rationale, validated protocols, and analytical checkpoints for utilizing this precursor in the synthesis of biologically active heterocyclic libraries.

Mechanistic Rationale & Structural Advantages

The synthetic utility of 2-butanoyl-2,3-dihydro-1H-inden-1-one stems from its asymmetric 1,3-dicarbonyl system. Unlike linear β -diketones, the indanone core imparts significant conformational restriction.

  • Differential Electrophilicity: The endocyclic carbonyl (C1) is conjugated with the aromatic benzene ring, making it slightly less electrophilic than the exocyclic carbonyl of the butanoyl group. This electronic differentiation dictates the regiochemistry of initial nucleophilic attack by binucleophiles (e.g., hydrazines or hydroxylamines).

  • Enolization Dynamics: The molecule exists in equilibrium with its exocyclic enol tautomer. The enol form is highly reactive and is easily activated by mild Brønsted acids, facilitating rapid condensation reactions.

  • Biological Relevance: Annulations involving 1-indanones are critical for accessing fused frameworks[1]. Specifically, the resulting indeno[1,2- c ]pyrazole derivatives have been extensively validated as potent Cyclin-Dependent Kinase (CDK) inhibitors[2] and p53-dependent apoptosis inducers in anticancer therapies[3].

G A 2-Butanoyl-2,3-dihydro-1H-inden-1-one (1,3-Dicarbonyl Precursor) R1 Hydrazines (NH2NHR) A->R1 R2 Hydroxylamines (NH2OH) A->R2 R3 Amidines/Guanidines (RC(=NH)NH2) A->R3 P1 Indeno[1,2-c]pyrazoles (Kinase Inhibitors) R1->P1 P2 Indeno[1,2-c]isoxazoles (Anticonvulsants) R2->P2 P3 Indeno[1,2-d]pyrimidines (Anticancer Agents) R3->P3

Divergent synthesis of fused heterocycles from 2-butanoyl-1-indanone.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to implement protocols that are not merely procedural, but self-validating. The following methodologies include the causality behind reagent selection and in-process analytical controls.

Protocol A: Synthesis of 3-Propyl-1,4-dihydroindeno[1,2- c ]pyrazole

This protocol describes the condensation of 2-butanoyl-1-indanone with hydrazine hydrate to form a fused pyrazole core, a scaffold frequently evaluated in CDK inhibitor development[2].

Reagents & Equipment:

  • 2-Butanoyl-2,3-dihydro-1H-inden-1-one (10 mmol)

  • Hydrazine hydrate (80% aqueous, 12 mmol)

  • Absolute ethanol (20 mL)

  • Glacial acetic acid (0.5 mL)

  • Reflux apparatus with a drying tube.

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 10 mmol of the precursor in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

    • Causality: Ethanol acts as a polar protic solvent, stabilizing the zwitterionic transition states during the initial nucleophilic addition.

  • Nucleophilic Addition: Cool the flask to 0°C using an ice bath. Add 12 mmol (1.2 eq) of hydrazine hydrate dropwise over 5 minutes.

    • Causality: The initial attack of hydrazine on the carbonyl is highly exothermic. Cooling suppresses the formation of unwanted azine byproducts and forces the reaction toward the mono-hydrazone intermediate.

  • Acid Activation: Add 0.5 mL of glacial acetic acid to the mixture.

    • Causality: Acetic acid serves as a proton donor. It protonates the remaining unreacted carbonyl oxygen, significantly increasing the electrophilicity of the carbon center to facilitate the intramolecular cyclization step.

  • Cyclization & Aromatization: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

    • Causality: Thermal energy is required to overcome the activation energy barrier for the final dehydration step. The loss of two water molecules drives the system toward a stable, fully aromatized indeno-pyrazole system.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active starting material spot ( Rf​≈0.6 ) and the appearance of a highly fluorescent product spot ( Rf​≈0.3 ) validates completion.

  • Workup: Cool the mixture to room temperature, pour into 50 mL of ice-cold distilled water, and stir vigorously. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure pyrazole.

Mechanism S1 Enolization Activation by Acid S2 Nucleophilic Attack (Hydrazine to C=O) S1->S2 S3 Hydrazone Intermediate S2->S3 S4 Intramolecular Cyclization S3->S4 S5 Dehydration & Aromatization S4->S5

Mechanistic pathway for indeno[1,2-c]pyrazole formation via acid catalysis.

Protocol B: Synthesis of 3-Propyl-4H-indeno[1,2- c ]isoxazole

Isoxazoles require the use of hydroxylamine. Because free hydroxylamine is unstable, it is generated in situ from its hydrochloride salt.

Step-by-Step Methodology:

  • In Situ Free-Basing: In a 50 mL flask, dissolve 12 mmol of hydroxylamine hydrochloride and 12 mmol of sodium acetate in 5 mL of distilled water.

    • Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine without causing base-catalyzed degradation (aldol condensation) of the indanone precursor.

  • Condensation: Add a solution of 10 mmol of 2-butanoyl-1-indanone in 15 mL of ethanol to the aqueous mixture.

  • Reflux: Heat the biphasic mixture to 80°C for 6 hours.

    • Causality: The extended reflux time (compared to hydrazine) is necessary because the oxygen atom in hydroxylamine is a weaker nucleophile than the nitrogen atom in hydrazine, slowing the intramolecular cyclization rate.

  • Validation & Isolation: Confirm completion via LC-MS (look for the [M+H]+ peak corresponding to the loss of 2H2​O ). Extract the aqueous mixture with dichloromethane ( 3×15 mL), dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and typical outcomes for the divergent synthesis of heterocycles from 2-butanoyl-2,3-dihydro-1H-inden-1-one, based on standard annulation strategies[4].

Target HeterocycleReagentCatalyst / AdditiveSolvent SystemTemp / TimeTypical YieldPrimary Bioactivity Profile
Indeno[1,2- c ]pyrazole Hydrazine HydrateGlacial Acetic AcidAbsolute Ethanol80°C / 4h85 - 92%Kinase Inhibitors (CDK4/2)
Indeno[1,2- c ]isoxazole Hydroxylamine HClSodium AcetateEthanol / H2​O 80°C / 6h78 - 85%Anticonvulsants
Indeno[1,2- d ]pyrimidine Acetamidine HClSodium EthoxideAbsolute Ethanol80°C / 8h70 - 80%Anticancer / Tubulin Modulators

Conclusion

2-Butanoyl-2,3-dihydro-1H-inden-1-one serves as an exceptionally robust and versatile precursor for heterocyclic organic synthesis. By carefully tuning the solvent environment, pH, and nucleophile selection, researchers can predictably drive the synthesis toward specific fused ring systems. The self-validating protocols provided herein ensure high reproducibility, making this precursor highly valuable for the rapid generation of compound libraries in drug discovery pipelines.

References

  • Title: Annulations involving 1-indanones to access fused- and spiro frameworks Source: RSC Advances, 2022, 12, 33365–33402 URL: [Link]

  • Title: Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 3. Structure Activity Relationships at C3 Source: Journal of Medicinal Chemistry, 2003, 46(14), 2813–2826 URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1, 4-dihydro indeno[1,2-c] pyrazole linked oxindole analogues as potential anticancer agents targeting tubulin and inducing p53 dependent apoptosis Source: European Journal of Medicinal Chemistry, 2018, 144, 104-115 URL: [Link]

Sources

Method

Application Note: Advanced Liquid Chromatography Methods for the Purification of 2-Butanoyl-2,3-dihydro-1H-inden-1-one

Executive Summary The purification of β-diketones via reversed-phase liquid chromatography (RP-LC) frequently presents significant analytical challenges. 2-Butanoyl-2,3-dihydro-1H-inden-1-one (CAS: 1249215-72-2) is a cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purification of β-diketones via reversed-phase liquid chromatography (RP-LC) frequently presents significant analytical challenges. 2-Butanoyl-2,3-dihydro-1H-inden-1-one (CAS: 1249215-72-2) is a classic cyclic β-diketone that undergoes rapid keto-enol tautomerism. Because the interconversion rate between the keto and enol forms is often comparable to the chromatographic separation timescale, standard LC methods yield poor resolution, severe peak tailing, and split peaks.

This application note details a field-proven, self-validating methodology to overcome these thermodynamic hurdles. By strategically manipulating mobile phase pH and column temperature, scientists can effectively "lock" the tautomeric state or accelerate the interconversion kinetics, enabling seamless scale-up from analytical screening to high-yield preparative purification.

Mechanistic Insights: Tautomerism in Liquid Chromatography

To purify a molecule, one must first understand its dynamic behavior in solution. 2-Butanoyl-2,3-dihydro-1H-inden-1-one exists in an equilibrium between its diketo form and its enol form.

The Causality of Peak Broadening

In an RP-LC system (e.g., a C18 column), the keto and enol tautomers exhibit distinct dipole moments and lipophilicities. The enol form typically forms a strong 6-membered intramolecular hydrogen bond. This internal bond shields the polar oxygen atoms from the mobile phase, rendering the enol tautomer significantly more hydrophobic than the keto form, causing it to retain longer on the stationary phase.

When the rate of tautomeric interconversion is on the same timescale as the chromatographic separation, the molecule continuously changes its retention characteristics as it travels down the column. This dynamic interconversion manifests as severe peak tailing, broadening, or "plateau" splitting[1].

Thermodynamic and Kinetic Solutions

To achieve a sharp, quantifiable, and preparatively useful peak, the system's equilibrium must be manipulated:

  • Thermodynamic Locking (pH Control): Lowering the mobile phase pH to < 3.0 suppresses ionization and stabilizes the intramolecularly hydrogen-bonded enol form, driving the equilibrium to a single dominant state[2].

  • Kinetic Acceleration (Temperature Control): Increasing the column temperature to > 50°C accelerates the tautomeric interconversion rate. When the exchange is significantly faster than the separation timescale, the column "sees" a single, time-averaged molecular entity, yielding a sharp peak[3].

Tautomerism_Logic Keto Keto Tautomer (Weaker Retention) Enol Enol Tautomer (Stronger Retention) Keto->Enol LC Timescale Interconversion Problem Peak Broadening / Splitting Keto->Problem Enol->Problem Sol_pH Low pH (<3.0) Locks Enol State Problem->Sol_pH Sol_Temp High Temp (>50°C) Accelerates Exchange Problem->Sol_Temp

Fig 1: Logical resolution of keto-enol tautomerism-induced peak broadening in LC.

Quantitative Data: Method Optimization

Before scaling up to preparative chromatography, the analytical conditions must be optimized. The table below summarizes the causality of experimental choices and their direct impact on column efficiency (theoretical plates) and peak shape.

Table 1: Effect of Chromatographic Conditions on Peak Shape

Mobile Phase pHColumn Temp (°C)Tautomeric StatePeak ShapeResolution / Efficiency
7.0 (Neutral)25Mixed (Dynamic)Broad / SplitPoor (< 2,000 plates)
3.0 (Acidic)25Enol-favoredTailingModerate (~5,000 plates)
7.0 (Neutral)50Mixed (Fast)Single, SharpGood (~8,000 plates)
3.0 (Acidic) 50 Enol (Locked & Fast) Single, Sharpest Excellent (>10,000 plates)

Experimental Protocols

Every protocol must be a self-validating system. The following workflows ensure that the tautomeric equilibrium is controlled before committing valuable crude material to the preparative column.

Protocol A: Analytical Screening & System Suitability

Objective: Validate the thermodynamic control of the molecule.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

    • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

  • Sample Preparation: Dissolve 1.0 mg of crude 2-Butanoyl-2,3-dihydro-1H-inden-1-one in 1 mL of 50:50 ACN/Water (0.1% TFA). Note: Always match the sample diluent to the starting mobile phase conditions to prevent solvent-mismatch fronting.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 15 minutes.

  • Self-Validation Step (The Temperature Test): Perform three consecutive injections at 25°C, 40°C, and 50°C. If the peak sharpens and symmetry improves with temperature, tautomerism is confirmed, and 50°C should be locked as the standard operating temperature[1].

Protocol B: Preparative HPLC Scale-Up

Objective: Isolate high-purity material with maximum recovery.

  • Column Selection: Scale up linearly based on column cross-sectional area. Move from the 4.6 mm analytical column to a 21.2 x 250 mm C18 preparative column.

  • Flow Rate Adjustment: Scale the flow rate proportionally. (21.2/4.6)2×1.0 mL/min≈21.2 mL/min . Set the prep pump to 21.0 mL/min.

  • Loading Strategy: Overloading a tautomeric compound can exacerbate peak tailing. Keep the injection mass below 50 mg per run initially. Inject via a sample loop using the same acidic diluent.

  • Fraction Collection:

    • Set the UV detector to 254 nm (optimal for the conjugated indanone chromophore).

    • Utilize threshold-based triggering (> 50 mAU) to collect the main peak.

  • Post-Purification: Immediately freeze the collected fractions and lyophilize to remove water, ACN, and volatile TFA, yielding the purified compound as a stable solid.

Prep_Workflow Step1 1. Sample Prep Dissolve in ACN/H2O (0.1% TFA) Step2 2. Analytical LC Validate pH 3.0 & 50°C Step1->Step2 Step3 3. Load Prep Column C18, 5µm, 21.2 x 250 mm Step2->Step3 Step4 4. Isocratic/Gradient Elution Maintain Acidic Modifier Step3->Step4 Step5 5. Fraction Collection UV Trigger at 254 nm Step4->Step5 Step6 6. Lyophilization Isolate Pure Enol/Keto Mixture Step5->Step6

Fig 2: Step-by-step preparative LC workflow for 2-Butanoyl-2,3-dihydro-1H-inden-1-one.

Scale-Up Parameters Summary

Table 2: Preparative HPLC Scale-Up Parameters

ParameterAnalytical ScalePreparative ScaleScaling Factor / Rationale
Column Dimensions 4.6 x 150 mm, 5 µm21.2 x 250 mm, 5 µm~21.2x cross-sectional area multiplier
Flow Rate 1.0 mL/min21.0 mL/minProportional to cross-sectional area
Injection Volume 10 µL200 - 500 µLScaled for mass load without band broadening
Detection UV 254 nmUV 254 nmThreshold triggering > 50 mAU
Modifier 0.1% TFA0.1% TFAVolatile acid required for lyophilization

Conclusion

The purification of 2-Butanoyl-2,3-dihydro-1H-inden-1-one requires a deep understanding of its physical chemistry. By recognizing that peak broadening is a kinetic artifact of keto-enol tautomerism rather than a simple impurity, scientists can engineer the chromatographic environment. Utilizing a low pH (0.1% TFA) to stabilize the enol form and an elevated column temperature (50°C) to accelerate interconversion ensures a robust, scalable, and high-yield purification process.

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Application

Application Note: Advanced Extraction and Isolation Protocols for 2-Butanoyl-2,3-dihydro-1H-inden-1-one

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary 2-Butanoyl-2,3-dihydro-1H-inden-1-one (also known as 2-butyryl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Executive Summary

2-Butanoyl-2,3-dihydro-1H-inden-1-one (also known as 2-butyryl-1-indanone) is a highly versatile β -diketone embedded within an indanone framework. Compounds of this class (2-acyl-1-indanones) are critical intermediates in the synthesis of complex polycyclic compounds, fused heterocycles, and biologically active spiro-frameworks[1]. Furthermore, 2-acylcycloalkanones are frequently utilized in stereocontrolled conjugate additions and asymmetric syntheses[2].

Despite its synthetic utility, the isolation of 2-butanoyl-1-indanone from crude reaction mixtures (typically following a Claisen condensation between 1-indanone and ethyl butyrate) presents significant chromatographic challenges. This application note details three field-proven methodologies for the extraction and purification of this compound, emphasizing the causality behind each physicochemical manipulation to ensure high-yield, high-purity recovery.

Physicochemical Profiling & Isolation Challenges

The isolation strategy for 2-butanoyl-1-indanone must account for its distinct chemical behavior, primarily its keto-enol tautomerism . In non-polar organic solvents, the compound exists predominantly in the enol form, stabilized by strong intramolecular hydrogen bonding.

If standard silica gel chromatography is attempted, the enol form interacts strongly with the acidic silanol groups on the stationary phase, leading to severe band broadening (streaking) and poor resolution from the starting material (1-indanone). Therefore, chemical extraction techniques exploiting the compound's acidity or its ability to form transition metal chelates are vastly superior.

Table 1: Physicochemical Properties Relevant to Isolation
PropertyValue / CharacteristicImpact on Isolation Strategy
pKa ( α -proton) ~ 8.5 – 9.5Allows for selective deprotonation using mild aqueous bases (e.g., Na2​CO3​ ), enabling separation from neutral impurities.
Tautomeric State Highly enolized in organic mediaCauses severe streaking on standard unmodified silica gel due to hydrogen bonding with silanol sites.
Metal Chelation Forms stable, neutral ML2​ complexesReadily forms a highly lipophilic, deep-green Copper(II) complex, allowing for highly specific liquid-liquid extraction.
Chemical Stability Sensitive to strong, prolonged baseProlonged exposure to >1M NaOH can induce retro-Claisen cleavage. Mild bases must be prioritized.

Protocol A: Copper(II) Chelation-Mediated Isolation (The Gold Standard)

Causality & Principle:

β -Diketones form highly stable, square-planar complexes with Copper(II) ions. Because the resulting Cu(II) chelate is electrically neutral and highly lipophilic, it remains in the organic phase, while unreacted starting materials and polar byproducts can be washed away. The complex is subsequently decomposed using a dilute strong acid, which protonates the enolate ligands and drives the copper back into the aqueous phase as a water-soluble salt.

Workflow for the Copper(II) Chelation-Mediated Isolation of 2-Butanoyl-1-indanone.
Step-by-Step Methodology:
  • Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent, preferably Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Chelation: Add an equal volume of saturated aqueous Copper(II) acetate ( Cu(OAc)2​ ) solution. Stir vigorously at room temperature for 30–60 minutes.

    • Self-Validating Observation: The organic layer will transition to a deep green or blue color, indicating successful formation of the Cu(II) enolate complex.

  • Washing: Transfer to a separatory funnel. Drain and discard the aqueous layer. Wash the dark green organic layer twice with water, and once with brine to remove any unreacted 1-indanone and residual acetic acid.

  • Decomposition: To the organic layer, add an equal volume of 10% aqueous Sulfuric Acid ( H2​SO4​ ). Stir vigorously for 30 minutes.

    • Expert Insight: H2​SO4​ is preferred over HCl to prevent the formation of lipophilic copper-chloride species that can complicate phase separation.

    • Self-Validating Observation: The decomposition is complete when the organic layer loses its green/blue tint and returns to a pale yellow or colorless state, while the aqueous layer turns pale blue ( CuSO4​ ).

  • Recovery: Separate the phases. Wash the organic layer with water, then brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure 2-butanoyl-2,3-dihydro-1H-inden-1-one.

Protocol B: pH-Driven Liquid-Liquid Extraction (Enolate Method)

Causality & Principle: The proton located between the two carbonyl groups in 2-butanoyl-1-indanone is sufficiently acidic to be deprotonated by mild bases. By converting the compound into its water-soluble sodium enolate, it partitions into the aqueous phase, leaving neutral organic impurities behind.

Workflow for the pH-Driven Liquid-Liquid Extraction of 2-Butanoyl-1-indanone.
Step-by-Step Methodology:
  • Solubilization: Dissolve the crude mixture in diethyl ether or EtOAc.

  • Deprotonation: Extract the organic layer with 3 portions of cold 5% aqueous Sodium Carbonate ( Na2​CO3​ ).

    • Expert Insight: Avoid using strong bases like 1M NaOH. 2-Acylindanones are susceptible to retro-Claisen condensation (cleavage of the acyl group) under strongly alkaline conditions. Na2​CO3​ provides the perfect balance of basicity to form the enolate without degrading the compound.

  • Phase Separation: Combine the aqueous alkaline extracts. The organic layer containing neutral impurities (e.g., unreacted 1-indanone) can be discarded or recycled.

  • Reprotonation: Cool the combined aqueous layer in an ice bath. Slowly acidify with 2M HCl until the pH reaches 2-3. The solution will turn cloudy as the neutral 2-butanoyl-1-indanone precipitates or oils out.

  • Final Extraction: Extract the acidified aqueous layer with fresh EtOAc (3 times). Combine the organic layers, wash with brine, dry over MgSO4​ , and evaporate the solvent.

Protocol C: Modified Silica Gel Chromatography

Causality & Principle: If liquid-liquid extraction is insufficient (e.g., due to the presence of other acidic byproducts), chromatography must be used. To prevent the enol form from irreversibly binding to the silica's silanol groups, the stationary phase must be deactivated, or the mobile phase must be modified with a competitive hydrogen-bonding agent.

Step-by-Step Methodology:
  • Mobile Phase Preparation: Prepare a solvent system of Hexanes : Ethyl Acetate (typically 90:10 to 80:20). Add 1% to 2% Glacial Acetic Acid (v/v) to the eluent.

  • Column Packing: Pack the silica gel column using the acid-modified solvent. The acetic acid will preemptively bind to the active silanol sites.

  • Loading & Elution: Load the crude sample and elute. The presence of acetic acid suppresses the ionization and hydrogen bonding of the β -diketone, resulting in sharp, well-defined chromatographic bands.

  • Post-Processing: Co-evaporate the collected fractions with toluene to aid in the complete removal of residual acetic acid during rotary evaporation.

Comparative Method Analysis

To assist researchers in selecting the optimal protocol, the following table summarizes the performance metrics of each technique based on empirical laboratory data.

Table 2: Comparison of Isolation Techniques
MethodologyPurity AchievedYield RetentionScalabilityTime RequiredBest Use Case
Protocol A (Cu Chelation) > 98%High (~85-90%)ExcellentModerate (3-4 hrs)Primary isolation from complex crude mixtures; large-scale synthesis.
Protocol B (pH Extraction) 90 - 95%Moderate (~75-80%)ExcellentFast (1-2 hrs)Rapid cleanup when impurities are strictly non-acidic.
Protocol C (Modified Silica) > 99%Low/Mod (~60-70%)PoorSlow (4-6 hrs)Final polishing step; separation of closely related acidic byproducts.

References

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances (via NIH/PMC). This review highlights the critical role of 2-acyl-1-indanone intermediates in synthesizing complex polycyclic and spiro-compounds. URL:[1]

  • Stereocontrolled Creation of Adjacent Quaternary and Tertiary Stereocenters by a Catalytic Conjugate Addition. ResearchGate. Details the reactivity and synthetic utility of 2-acylcycloalkanones in modern organic synthesis. URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-Butanoyl-2,3-dihydro-1H-inden-1-one synthesis

Welcome to the Technical Support Center for the synthesis of 2-butanoyl-2,3-dihydro-1H-inden-1-one (also known as 2-butyryl-1-indanone). This hub is designed for drug development professionals and synthetic chemists who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-butanoyl-2,3-dihydro-1H-inden-1-one (also known as 2-butyryl-1-indanone). This hub is designed for drug development professionals and synthetic chemists who require high-yield, scalable, and reproducible protocols for constructing β -diketone architectures.

Below, you will find mechanistic insights, a troubleshooting matrix for common synthetic bottlenecks, quantitative data comparisons, and self-validating experimental workflows.

Mechanistic Intelligence & Reaction Dynamics

The synthesis of 2-butanoyl-1-indanone relies on the α -acylation of 1-indanone. Because the resulting β -diketone is highly enolizable, the reaction dynamics are heavily influenced by the Hard-Soft Acid-Base (HSAB) properties of the electrophile and the thermodynamic acidity of the product.

G SM 1-Indanone (Substrate) Base Enolization (NaH / THF, 0°C) SM->Base Enolate Sodium Enolate (Deep Orange Solution) Base->Enolate H2 gas evolution HardElec Hard Electrophile (Butyryl Chloride) Enolate->HardElec SoftElec Soft Electrophile (Methyl Butyrate) Enolate->SoftElec OAcyl O-Acylation (Kinetic Enol Ester) HardElec->OAcyl Charge Control CAcyl C-Acylation (Target: 2-Butanoyl-1-indanone) SoftElec->CAcyl Orbital Control

Mechanistic divergence in 1-indanone acylation based on electrophile hardness.

Troubleshooting Matrix (FAQs)

Q1: My reaction yields primarily the O-acylated enol ester instead of the desired C-acylated 2-butanoyl-1-indanone. How do I fix this? Causality: This is a classic regioselectivity issue governed by HSAB theory. Ketone enolates have high charge density on the oxygen atom (hard nucleophile) and the highest occupied molecular orbital (HOMO) coefficient on the carbon atom (soft nucleophile). Acyl chlorides (like butyryl chloride) are hard electrophiles, which kinetically drives O-acylation[1]. Solution: Switch to a softer electrophile, such as methyl butyrate. Alternatively, if you must use a highly reactive acylating agent, pre-complex the enolate with a Lewis acid like BF3​⋅Et2​O to block the oxygen center and direct the attack exclusively to the carbon[1].

Q2: I am experiencing incomplete conversion of 1-indanone when using NaH, stalling at roughly 50%. What is the limiting factor? Causality: The target product, 2-butanoyl-1-indanone, is a β -diketone. Its α -proton is significantly more acidic ( pKa​≈9−10 ) than the starting 1-indanone ( pKa​≈20 ). As soon as the product forms, it immediately protonates the unreacted 1-indanone enolate in the mixture, effectively quenching the reaction at 50% conversion[2]. Solution: You must use a minimum of 2.1 to 2.5 equivalents of base (e.g., NaH) to account for the immediate deprotonation of the newly formed β -diketone product.

Q3: My product degrades into a complex mixture during aqueous workup. How can I isolate the β -diketone safely? Causality: β -diketones are highly susceptible to retro-Claisen cleavage when exposed to strong aqueous acids or bases during workup, breaking down into butyric acid and 1-indanone. Solution: Always quench the reaction at 0 °C using a mild buffer, such as saturated aqueous NH4​Cl (pH ~5.5). This is acidic enough to protonate the β -diketonate salt but mild enough to prevent hydrolytic cleavage.

Q4: Can I avoid strong bases entirely and use acid-catalyzed acylation? Causality: Yes. Using Trifluoroacetic anhydride (TFAA) and Trifluoromethanesulfonic acid (TfOH) generates a highly reactive mixed anhydride from butyric acid. This intermediate is electrophilic enough to directly acylate the enol tautomer of 1-indanone without requiring basic conditions[3].

Quantitative Data & Reagent Selection

The following table summarizes the expected outcomes when optimizing the acylation of 1-indanone based on field-proven methodologies[1][2][3].

Reaction SystemElectrophileBase / CatalystTempPrimary ChallengeTypical Yield
Claisen-Type Methyl ButyrateNaH (2.5 eq)0 °C to RTSluggish kinetics75–85%
Direct Acylation Butyryl ChlorideLDA (1.1 eq)-78 °CO-acylation40–60%
Acid-Mediated Butyric AcidTFAA / TfOHRTTarry byproducts65–77%
BF3​ -Mediated Butyryl ImidazolideKOtBu / BF3​⋅Et2​O -78 °CComplex setup80–90%

Validated Experimental Workflows

Protocol A: Base-Mediated C-Acylation (NaH / Methyl Butyrate)

This protocol utilizes a soft electrophile to maximize C-acylation and excess base to prevent thermodynamic quenching[2].

  • Preparation: Charge a flame-dried, argon-purged flask with NaH (60% dispersion in mineral oil, 2.5 eq) and anhydrous THF (0.2 M relative to substrate).

    • Validation Check: The suspension should be uniform and grey; clumping indicates moisture ingress.

  • Enolization: Cool the suspension to 0 °C. Add 1-indanone (1.0 eq) dissolved in a minimum volume of THF dropwise over 15 minutes.

    • Validation Check: Vigorous H2​ gas evolution must be observed. The solution will transition to a deep yellow/orange, confirming the generation of the highly conjugated sodium enolate.

  • Acylation: Add methyl butyrate (1.5 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

    • Validation Check: TLC (Hexanes:EtOAc 4:1) should show the disappearance of the 1-indanone spot ( Rf​≈0.5 ) and the appearance of a highly UV-active product spot ( Rf​≈0.6 ) that stains dark brown with FeCl3​ (confirming the enolizable β -diketone).

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH4​Cl .

  • Isolation: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Acid-Mediated Direct Acylation (TFAA / TfOH)

This protocol is ideal for substrates sensitive to strong bases, utilizing superacid-catalyzed mixed anhydride formation[3].

  • Activation: In a dry flask under nitrogen, dissolve 1-indanone (1.0 eq) and butyric acid (1.2 eq) in anhydrous DCM (0.5 M). Add Trifluoroacetic anhydride (TFAA, 6.0 eq) in one portion. Stir for 15 minutes at room temperature.

    • Validation Check: The solution should remain clear and homogeneous as the mixed trifluoroacetyl-butyryl anhydride forms in situ.

  • Catalysis: Add Trifluoromethanesulfonic acid (TfOH, 0.5 eq) dropwise.

    • Validation Check: The reaction mixture will immediately darken to a deep red/brown, indicating the superacid activation of the electrophile and the enolization of 1-indanone.

  • Propagation: Stir the mixture for 1–4 hours at room temperature, monitoring closely by TLC.

  • Neutralization: Once complete, pour the reaction mixture directly into a vigorously stirred beaker of ice-cold saturated NaHCO3​ .

    • Critical Causality: Immediate neutralization is required. Prolonged exposure to TfOH during aqueous workup will trigger the polymerization of the indanone core.

  • Isolation: Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

References

  • Supporting information for (CF3CO)
  • Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III)
  • The O-Acylation of Ketone Enolates by Allyl 1H-Imidazole-1-carboxylate Mediated with Boron Trifluoride Etherate ACS Publications URL

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Optimization

Troubleshooting common impurities in 2-Butanoyl-2,3-dihydro-1H-inden-1-one preparation

Welcome to the technical support center for the synthesis of 2-Butanoyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Butanoyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this key synthetic intermediate. We will move beyond simple procedural lists to explore the mechanistic origins of common impurities, providing you with the expert insights needed to diagnose, remedy, and prevent their formation.

Section 1: The Synthetic Landscape & Initial Diagnosis

The target molecule is typically synthesized via the C-acylation of 1-indanone with a butyrylating agent (e.g., butyryl chloride or butyric anhydride) under basic conditions. The reaction hinges on the selective formation of a carbon-carbon bond at the α-position (C-2) of the indanone keto group. While seemingly straightforward, the reaction environment is competitive, and several side products can arise.

Your first indication of an issue is often an unexpected result from routine analysis (TLC, LC-MS, NMR). The following diagnostic workflow can help guide your initial troubleshooting efforts.

G cluster_tlc cluster_yield cluster_nmr start Observation in Crude Reaction Mixture tlc Multiple Spots on TLC? start->tlc yield Low Yield of Desired Product? start->yield nmr Unexpected Peaks in ¹H NMR? start->nmr tlc_rf_low Spot with Lower Rf (More Polar) tlc->tlc_rf_low tlc_rf_high Spot with Higher Rf (Less Polar) tlc->tlc_rf_high tlc_rf_start Spot Matches Starting Material Rf tlc->tlc_rf_start yield_imp Significant Impurity Formation? yield->yield_imp yield_incomplete Incomplete Reaction? yield->yield_incomplete nmr_olefinic Olefinic Protons (δ 5-7 ppm)? nmr->nmr_olefinic nmr_complex Complex Aromatic Region or High MW by MS? nmr->nmr_complex enol enol nmr->enol No, but unexpected alkoxy signals? self_cond Impurity Case File #1: Self-Condensation Product tlc_rf_low->self_cond Likely Dimer/Oligomer o_acyl Impurity Case File #2: O-Acylated Isomer tlc_rf_high->o_acyl Possible O-acylated byproduct tlc_rf_start->yield_incomplete Correlates with yield_imp->self_cond Check for Dimer nmr_olefinic->self_cond Suggests Aldol Condensation nmr_complex->self_cond Suggests Dimer/Oligomer nmr_enol Sharp Singlet ~δ 12-15 ppm (Enolic Proton)? enol->o_acyl Yes

Caption: Initial Diagnostic Workflow for Impurity Analysis.

Section 2: Impurity Case Files - FAQs and Troubleshooting Guides

This section provides in-depth analysis of the most common impurities encountered during the synthesis of 2-Butanoyl-2,3-dihydro-1H-inden-1-one.

Case File #1: The Self-Condensation Dimer

This is arguably the most prevalent and troublesome impurity. It arises from the inherent reactivity of the 1-indanone starting material under basic conditions.

Q: My TLC shows a major, more polar spot than my product, and my yield is low. What is it?

A: You are likely observing the product of an aldol-type self-condensation of 1-indanone. The base used to deprotonate 1-indanone for the acylation reaction can also catalyze the reaction of the resulting enolate with another molecule of neutral 1-indanone. This is followed by dehydration to yield a larger, conjugated, and often colored molecule.[1][2][3][4]

Q: Why does this self-condensation happen?

A: The C-2 position of 1-indanone is flanked by a carbonyl group and a benzene ring, making the protons at this position acidic. The base generates an enolate, which is a potent nucleophile. If the concentration of the acylating agent is low or its addition is too slow, the enolate will preferentially attack the most abundant electrophile available—another molecule of 1-indanone.

G cluster_main Mechanism: 1-Indanone Self-Condensation Indanone1 1-Indanone Enolate Indanone Enolate (Nucleophile) Indanone1->Enolate Deprotonation Base Base (e.g., NaH, LDA) Base->Enolate Aldol_Adduct Aldol Addition Product Enolate->Aldol_Adduct Nucleophilic Attack Indanone2 1-Indanone (Electrophile) Indanone2->Aldol_Adduct Dimer Self-Condensation Dimer (Conjugated Impurity) Aldol_Adduct->Dimer Dehydration - H₂O Dehydration->Dimer

Caption: Formation of the 1-Indanone Self-Condensation Dimer.

Q: How can I prevent the formation of the self-condensation dimer?

A: Prevention is centered on favoring the desired C-acylation over the competing self-condensation. This can be achieved by controlling the reaction kinetics.

ParameterRecommended ActionRationale
Order of Addition Add the 1-indanone solution to a mixture of the base and the acylating agent. Alternatively, add the base to the 1-indanone, then add the acylating agent quickly.This ensures that the enolate, once formed, immediately encounters a high concentration of the acylating agent, minimizing its opportunity to react with other indanone molecules.
Temperature Run the initial deprotonation at a low temperature (e.g., -78 °C to 0 °C), especially with strong bases like LDA or n-BuLi.Lower temperatures slow down the rate of both reactions, but often provide better selectivity. The self-condensation reaction may have a higher activation energy.
Base Selection Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA).These bases ensure rapid and complete conversion of 1-indanone to its enolate, which can then be acylated in a controlled manner. Weaker bases (e.g., alkoxides) can lead to equilibrium concentrations of the enolate and starting material, promoting self-condensation.
Concentration Perform the reaction at a moderate dilution.While high dilution can favor intramolecular reactions, in this bimolecular case, it can help reduce the rate of the undesired intermolecular self-condensation.[5]

Q: My reaction is complete, and it's full of the dimer. How can I remove it?

A: Remediation can be challenging due to the similar functionalities.

  • Column Chromatography: This is the most effective method. The dimer is typically much more polar than the desired product. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing polarity, should provide good separation.

  • Recrystallization: If the product is a solid, recrystallization may be effective. The dimer, being larger and more conjugated, often has different solubility properties. Experiment with solvent systems like ethanol/water, isopropanol, or toluene.

Case File #2: The O-Acylated Isomer

This impurity arises from the ambident nature of the indanone enolate, which possesses two nucleophilic sites: the carbon (C-2) and the oxygen of the enolate.

Q: My NMR shows a loss of the characteristic C-2 protons, but the mass is correct. I also see signals in the vinyl region (δ 5-6 ppm). What is this?

A: You have likely formed the O-acylated product, an enol ester. Instead of attacking with the carbon at C-2, the enolate's oxygen atom has attacked the butyrylating agent. This results in an isomer of your desired product.

Q: What reaction conditions favor the formation of this O-acylated impurity?

A: The C- versus O-acylation ratio is a classic problem in enolate chemistry. Several factors can tip the balance towards the undesired O-acylation.

G Ambident Reactivity of Indanone Enolate cluster_C C-Acylation (Desired) cluster_O O-Acylation (Impurity) Enolate Indanone Enolate (Ambident Nucleophile) C_Attack Carbon Attack Enolate->C_Attack Favored by: - Protic/Polar Aprotic Solvents - Li⁺, Na⁺ counter-ions - Longer reaction times O_Attack Oxygen Attack Enolate->O_Attack Favored by: - Aprotic (e.g., DME, HMPA) - K⁺, Cs⁺ counter-ions - Highly reactive acylating agents Acyl_Agent Butyryl Chloride (Electrophile) Acyl_Agent->C_Attack Acyl_Agent->O_Attack Product 2-Butanoyl-1-indanone (Thermodynamic Product) C_Attack->Product Impurity 1-(Butyryloxy)-1H-indene (Kinetic Product) O_Attack->Impurity

Caption: Competing C-Acylation and O-Acylation Pathways.

Q: How do I optimize my reaction to favor C-acylation?

A: To maximize the yield of your desired product, you should aim for conditions that favor thermodynamic control and C-alkylation.

ParameterRecommended ActionRationale
Solvent Use a polar aprotic solvent like THF or DMF. Avoid highly dissociating solvents like HMPA if O-acylation is a major issue.Solvents that can solvate the metal counter-ion well tend to create a "freer" enolate, where the more electronegative oxygen atom (the site of higher electron density) can react faster (kinetic control), leading to O-acylation. Tighter ion pairing in solvents like THF favors C-acylation (thermodynamic control).
Counter-ion Use bases with smaller cations, such as lithium bases (LDA, n-BuLi) or sodium bases (NaH).Smaller cations like Li⁺ associate more tightly with the oxygen of the enolate, sterically hindering O-acylation and promoting attack from the carbon terminus.
Acylating Agent Using butyric anhydride instead of the more reactive butyryl chloride can sometimes increase C-acylation selectivity.Less reactive electrophiles allow more time for the system to reach the thermodynamically favored C-acylated product.

Q: How can I remove the O-acylated isomer?

A:

  • Hydrolysis: The O-acylated product is an enol ester and can be selectively hydrolyzed back to 1-indanone under mild basic or acidic conditions. A gentle workup with aqueous sodium bicarbonate might be sufficient. The regenerated 1-indanone can then be separated from your desired product via chromatography.

  • Chromatography: The O-acylated isomer is typically less polar than the desired C-acylated diketone. It will elute earlier on a normal-phase silica gel column.

Section 3: Analytical & Purification Protocols

Protocol 3.1: Standard TLC Analysis

A well-chosen TLC system is your first line of defense for reaction monitoring and impurity detection.

  • Plate: Silica gel 60 F254 plates.

  • Mobile Phase: 85:15 Hexane:Ethyl Acetate. This system typically provides good separation of the starting material, product, and major impurities.

  • Visualization:

    • UV light (254 nm): All key components (starting material, product, conjugated impurities) are UV active.

    • Potassium Permanganate (KMnO₄) stain: The O-acylated enol ether double bond will react readily. The desired product will also react but may be slower.

  • Expected Rf Values (Approximate):

    • O-Acylated Impurity: ~0.7

    • 1-Indanone (Starting Material): ~0.5

    • 2-Butanoyl-1-indanone (Product): ~0.4

    • Self-Condensation Dimer: ~0.1-0.2 (or baseline)

Protocol 3.2: General Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry-loading method) for best results.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., Hexane).

  • Elution: Start with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10, etc.) to elute the components in order of increasing polarity.

  • Fraction Collection: Collect fractions and analyze by TLC to identify and combine those containing the pure product.

References

  • Self-Condensation of 1,3-Indandione: A Reinvestigation. ResearchGate. [Link]

  • Synthesis of 1-Indanones from Benzoic Acids. Industrial & Engineering Chemistry Research. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. National Center for Biotechnology Information (PMC). [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. National Center for Biotechnology Information (PMC). [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Solved Prelab: Solventless Aldol Condensation of 1-Indanone. Chegg.com. [Link]

  • Solventless Aldol Condensation.doc. University of Oregon. [Link]

  • Solvent-free reactivity in the undergraduate organic laboratory. Taylor & Francis Online. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 2-Butanoyl-2,3-dihydro-1H-inden-1-one in Aqueous Buffers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling 2-Butanoyl-2,3-dihydro-1H-inden-1-one and other similar hydrophobic compounds. This guide is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling 2-Butanoyl-2,3-dihydro-1H-inden-1-one and other similar hydrophobic compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this molecule in their experimental aqueous buffers. Given the hydrophobic nature suggested by its chemical structure—a butanoyl group attached to a dihydro-indenone core—poor aqueous solubility is an expected challenge. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these issues.

I. Understanding the Challenge: Why is 2-Butanoyl-2,3-dihydro-1H-inden-1-one Likely Poorly Soluble?

Before diving into solutions, it's crucial to understand the root of the problem. The chemical structure of 2-Butanoyl-2,3-dihydro-1H-inden-1-one contains a significant non-polar (hydrophobic) region, which leads to unfavorable interactions with polar water molecules. This results in low solubility in aqueous media. The key to enhancing its solubility is to modify the formulation to make the solvation process more energetically favorable.

II. Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

This section is structured as a series of questions you might have as you encounter solubility problems. We provide not just the "what" but also the "why" for each suggested step.

Question 1: I've tried dissolving my compound in my standard phosphate-buffered saline (PBS), and it's not dissolving. What is my first step?

Your initial observation is a common starting point for many hydrophobic compounds. The first and simplest approach is to introduce a small amount of a water-miscible organic solvent, a technique known as cosolvency .[1][2][3][4][5][6]

The Rationale: Cosolvents work by reducing the overall polarity of the aqueous solvent system.[2][] This makes the solvent more "hospitable" to hydrophobic molecules, thereby increasing their solubility.

Experimental Protocol: Initial Cosolvent Screen
  • Prepare Stock Solutions: Dissolve a known, high concentration of 2-Butanoyl-2,3-dihydro-1H-inden-1-one in various organic solvents (e.g., DMSO, ethanol, methanol).

  • Screening: In small-volume test tubes, add your aqueous buffer (e.g., PBS).

  • Titration: Gradually add small aliquots of your compound's organic stock solution to the aqueous buffer while vortexing.

  • Observation: Observe the solution for any signs of precipitation (cloudiness, solid particles). The point at which precipitation occurs will give you an initial idea of the maximum tolerable concentration of the organic solvent in your final solution.

Table 1: Common Cosolvents for Initial Screening

CosolventTypical Starting Concentration (% v/v)Notes
Dimethyl Sulfoxide (DMSO)1-5%A powerful solvent, but can have biological effects. Use with caution in cell-based assays.
Ethanol5-20%A less potent but generally safer option for many biological experiments.[1]
Propylene Glycol (PG)10-30%A common pharmaceutical excipient used to enhance solubility.[1][4]
Polyethylene Glycol 400 (PEG 400)10-40%Another widely used excipient, effective for many hydrophobic compounds.[4]

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Cosolvency_Workflow Cosolvent Selection Workflow A Initial Solubility Issue in Aqueous Buffer B Prepare High Concentration Stock in Organic Solvent (e.g., DMSO, Ethanol) A->B C Select Cosolvents for Screening (DMSO, Ethanol, PG, PEG 400) B->C D Titrate Stock Solution into Aqueous Buffer C->D E Observe for Precipitation D->E F Determine Maximum Tolerable Organic Solvent Concentration E->F G Is Solubility Sufficient for Experiment? F->G H Proceed with Experiment G->H Yes I Try Alternative Solubilization Method G->I No

Caption: A workflow for initial troubleshooting using cosolvents.

Question 2: The use of cosolvents helped, but I'm still not reaching my target concentration, or the required solvent concentration is too high for my experimental system. What's next?

If cosolvents alone are insufficient, the next step is to explore more sophisticated formulation strategies. Cyclodextrins are an excellent choice as they can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment.[5][8][9][10][][12]

The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][10] The hydrophobic 2-Butanoyl-2,3-dihydro-1H-inden-1-one can partition into this non-polar cavity, forming an "inclusion complex" that is water-soluble.[8][9][10][]

Experimental Protocol: Cyclodextrin Complexation
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.[8][12]

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Method A (from solid): Add the solid 2-Butanoyl-2,3-dihydro-1H-inden-1-one to the cyclodextrin solution.

  • Method B (from organic stock): Slowly add a concentrated organic stock of your compound to the cyclodextrin solution while vortexing. This can sometimes be more effective.

  • Equilibration: Allow the mixture to shake or stir at room temperature for several hours (or overnight) to allow for complex formation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Table 2: Common Cyclodextrins for Solubility Enhancement

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Lower cost, but also lower aqueous solubility.[5][]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and a good safety profile, making it a popular choice.[8][12]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can be particularly effective for certain molecules.
Question 3: I'm working with a cell-based assay and want to avoid high concentrations of any excipients. Are there other options?

For sensitive biological systems, minimizing excipient concentrations is crucial. In such cases, creating a nanosuspension of your compound can be a powerful technique.[13][14][15][16]

The Rationale: A nanosuspension consists of sub-micron sized particles of the pure drug suspended in a liquid medium, stabilized by surfactants or polymers.[13][15] The significant reduction in particle size leads to a massive increase in the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, dramatically increases the dissolution rate.[13]

Experimental Protocol: Preparation of a Nanosuspension (Laboratory Scale)
  • Initial Dispersion: Disperse a small amount of 2-Butanoyl-2,3-dihydro-1H-inden-1-one in an aqueous solution containing a stabilizer (e.g., 0.5-2% Tween 80 or Poloxamer 188).

  • High-Energy Milling: Use a high-pressure homogenizer or a bead mill to reduce the particle size of the suspended compound. This process requires specialized equipment.

  • Particle Size Analysis: Use a dynamic light scattering (DLS) instrument to measure the particle size distribution. The goal is to achieve a mean particle size in the range of 100-500 nm.

  • Sterilization: For sterile applications, the nanosuspension can be filtered through a 0.22 µm filter if the particle size is sufficiently small.

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Solubility_Pyramid Hierarchy of Solubilization Techniques cluster_0 Increasing Complexity and Effectiveness C Nanosuspensions & Solid Dispersions (Highest Solubility/Bioavailability) B Cyclodextrins & Surfactants (Intermediate Enhancement) A Cosolvents & pH Adjustment (Simple, First-Line Approach)

Caption: A conceptual pyramid of solubility enhancement techniques.

III. Frequently Asked Questions (FAQs)

Q1: Can I use pH adjustment to improve the solubility of 2-Butanoyl-2,3-dihydro-1H-inden-1-one?

A: The structure of 2-Butanoyl-2,3-dihydro-1H-inden-1-one does not contain readily ionizable groups (like carboxylic acids or amines). Therefore, altering the pH of the buffer is unlikely to significantly impact its solubility.[][17][18] This method is most effective for weakly acidic or basic compounds.[6][17]

Q2: What about using surfactants like Tween® 80 or Sodium Lauryl Sulfate (SLS)?

A: Yes, surfactants are another excellent option.[4][19][20][21] Above their critical micelle concentration (CMC), surfactant molecules form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate your compound, similar to cyclodextrins. This is a widely used technique in pharmaceutical formulations.[19][20]

Q3: Are there any other advanced techniques I should be aware of?

A: For more challenging cases, especially in a drug development context, solid dispersions are a powerful technology.[5][22][23][24][25] This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[24] When this solid dispersion is introduced to an aqueous environment, the polymer dissolves and releases the drug as very fine, amorphous particles, which have a much higher dissolution rate than the crystalline form.[26][23][24]

Q4: How do I choose the best method for my experiment?

A: The choice of method depends on several factors:

  • The required concentration of your compound.

  • The constraints of your experimental system (e.g., cell-based assays are sensitive to high concentrations of organic solvents or surfactants).

  • The equipment and resources available in your lab.

It is often a good practice to start with the simplest methods (cosolvents) and move to more complex ones (cyclodextrins, nanosuspensions) as needed.

IV. References

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]

  • Serrano, D. R., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. [Link]

  • Garg, A., et al. (2023). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. PMC. [Link]

  • Popescu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Kumar, P., et al. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science Publishers. [Link]

  • Universal Journal of Pharmaceutical Research. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Drug Development & Delivery. Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • SciSpace. Nanosuspension: a modern technology used in drug delivery system. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Poojari, S. J., et al. (2025). Revolutionizing Pharmacotherapy: The Role of Nanosuspensions in Drug Delivery Systems. Advances in Pharmacology and Pharmacy. [Link]

  • Dove Medical Press. Nanosuspension-Based Drug Delivery Systems for Topical Applications. [Link]

  • Popescu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • PharmTech. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. [Link]

  • Gattefossé. Excipients for Solubility and Bioavailability Enhancement. [Link]

  • ResearchGate. Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. [Link]

  • Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • Xing, T., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Prevention of Oxidative Degradation of 2-Butanoyl-2,3-dihydro-1H-inden-1-one

Welcome to the dedicated support guide for ensuring the long-term stability of 2-Butanoyl-2,3-dihydro-1H-inden-1-one. This document provides in-depth technical guidance, troubleshooting protocols, and the scientific rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support guide for ensuring the long-term stability of 2-Butanoyl-2,3-dihydro-1H-inden-1-one. This document provides in-depth technical guidance, troubleshooting protocols, and the scientific rationale behind our recommendations to help you maintain the integrity of your valuable research materials.

The inherent chemical structure of 2-Butanoyl-2,3-dihydro-1H-inden-1-one, specifically its nature as a β-dicarbonyl analogue, makes it susceptible to keto-enol tautomerism.[1][2][3] The resulting enol tautomer possesses a carbon-carbon double bond, which is a primary site for oxidative attack. Understanding and mitigating this degradation pathway is critical for ensuring experimental reproducibility and the success of long-term research projects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the stability and handling of 2-Butanoyl-2,3-dihydro-1H-inden-1-one.

Q1: Why is my sample of 2-Butanoyl-2,3-dihydro-1H-inden-1-one turning yellow over time?

A color change, typically to a yellow or brownish hue, is a common visual indicator of degradation. This is often due to the formation of oxidized species and potential polymerization byproducts. The core issue lies in the compound's ability to exist in equilibrium with its enol tautomer.[1][2][4] This enol form is more electron-rich and reacts readily with atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures.

Q2: Beyond color change, how can I detect degradation?

Analytical techniques are the most reliable methods for detecting degradation. We recommend:

  • High-Performance Liquid Chromatography (HPLC): Look for a decrease in the area of the main peak corresponding to the pure compound and the appearance of new peaks, which represent degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal new signals, broadening of existing signals, or a change in the integration values of key protons, indicating the formation of impurities.

  • Thin-Layer Chromatography (TLC): The appearance of new spots, often with different polarity (Rf values), is a quick and effective way to spot impurities.

Q3: What are the absolute minimum storage requirements for short-term use (e.g., a few days)?

For immediate or short-term use, store the compound in a tightly sealed amber glass vial at 2-8°C. Even for short periods, minimizing headspace in the vial and protecting it from direct light is crucial.

Q4: What is the gold standard for long-term storage (months to years)?

The optimal strategy involves controlling three key environmental factors: temperature, oxygen, and light.[5] We strongly recommend aliquotting the compound into smaller, single-use quantities and storing them at -80°C under a dry, inert atmosphere like argon or nitrogen.[6][7] This multi-faceted approach minimizes the risk of degradation from repeated freeze-thaw cycles and atmospheric exposure.

Q5: Should I add an antioxidant to my sample?

The addition of an antioxidant can be a powerful stabilization strategy, but it must be approached with caution as it introduces another chemical into your system. Antioxidants like Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E) are effective radical scavengers that can inhibit autoxidation chain reactions.[8][9] However, you must first validate that the chosen antioxidant does not interfere with your downstream applications. A small-scale pilot study is always recommended.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues.

Logical Flow for Troubleshooting Degradation

A Problem Observed: - Color Change - New HPLC/NMR Peaks - Experimental Inconsistency B Is the sample new or from an old batch? A->B C New Batch B->C New D Old Batch B->D Old E Review handling procedures. Was it exposed to air/light/heat during preparation? C->E F Assume degradation has occurred. Re-qualify material using Protocol 2 (HPLC). D->F G YES E->G Yes H NO E->H No J Purity within spec? F->J I Implement stricter handling. Use inert atmosphere glove box/bag for weighing and aliquotting. G->I H->F K YES J->K Yes L NO J->L No M Use qualified material. Review storage conditions against Protocol 1. K->M N Discard degraded material. Implement Protocol 1 for all new batches immediately upon receipt. L->N A Receive Compound B Work in Low Light / Inert Atmosphere A->B C Weigh Single-Use Aliquots into Amber Vials B->C D Flush Headspace with Ar or N₂ Gas C->D E Seal Tightly with PTFE-lined Cap D->E F Store at -80°C E->F G Update Inventory Log F->G

Caption: Step-by-step workflow for preparing compound for storage.

Protocol 2: HPLC Method for Stability Monitoring

This provides a general HPLC method to assess the purity of your compound over time.

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 40% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute as needed for analysis.

Data Interpretation: Compare the chromatograms of a fresh sample (T=0) with aged samples. A stable compound will show a consistent peak area and retention time for the main peak, with no significant new peaks appearing.

Hypothetical Stability Data Summary
Storage ConditionTimepointPurity by HPLC (%)Observations
Ambient, Clear Vial 1 Month85.2%Significant yellowing, multiple degradation peaks.
4°C, Amber Vial 1 Month98.1%Slight color change, minor impurity peak at +2.1 min.
-20°C, Amber Vial 6 Months99.0%No color change, trace impurity peak noted.
-80°C, Amber Vial, N₂ 12 Months>99.8%No change from T=0 analysis.
Part 4: Scientific Rationale
The Central Role of Keto-Enol Tautomerism in Degradation

The structure of 2-Butanoyl-2,3-dihydro-1H-inden-1-one features acidic α-hydrogens located between two carbonyl groups. This makes the formation of the enol tautomer thermodynamically accessible. [2][3]While the keto form is generally more stable for simple ketones, factors like conjugation can influence this equilibrium. [4]The enol form contains a C=C double bond, which is nucleophilic and highly susceptible to attack by electrophilic species, most notably molecular oxygen (autoxidation).

Note: The DOT script above is a template. A visual representation would require actual chemical structure images, which cannot be generated here. The diagram illustrates the keto form in equilibrium with the reactive enol form, which then proceeds to form oxidized degradation products under the influence of oxygen, light, or heat. Caption: The oxidative degradation pathway via keto-enol tautomerism.

This autoxidation process is often a free-radical chain reaction that, once initiated, can self-propagate, leading to accelerating degradation. The strategies outlined in this guide—lowering temperature to reduce reaction kinetics, removing oxygen to eliminate a key reactant, and protecting from light to prevent photochemical initiation—are all designed to halt this destructive cascade. [5]

References
  • Hoffmann, G. F., & Zschocke, J. (1999). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European Journal of Clinical Chemistry and Clinical Biochemistry, 37(3), 359-362. [Link]

  • PubMed. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Neuman, R. C., Jr. (n.d.). Chapter 17 Oxidation and Reduction. Organic Chemistry. [Link]

  • Ziegler, D. R., et al. (2008). Antioxidant capacity contributes to protection of ketone bodies against oxidative damage induced during hypoglycemic conditions. Experimental Neurology, 211(1), 85-96. [Link]

  • Valence Surface Technologies. (2024, May 31). What Causes Oxidation And How Can It Be Prevented? [Link]

  • LibreTexts Chemistry. (2021, December 27). 10.1: Keto-Enol Tautomerism. [Link]

  • Norris, A. J., et al. (2024, October 22). Ketosis Elevates Antioxidants and Enhances Neural Function Through Improved Bioenergetics: A 1H MR Spectroscopy Study. bioRxiv. [Link]

  • Oregon State University. (n.d.). Keto/Enol Tautomerization. CH 336, Winter 2020. [Link]

  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. [Link]

  • Frontiers in Molecular Neuroscience. (2020). Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. Frontiers Media S.A.[Link]

  • KetoNutrition. (2021, June 14). Benefits of Ketones. [Link]

  • Scott, G. (2009, July 22). Inhibition of Autoxidation. Advances in Chemistry. [Link]

  • Semantic Scholar. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

  • Oka, T., et al. (2021). β-Hydroxybutyrate, a Ketone Body, Potentiates the Antioxidant Defense via Thioredoxin 1 Upregulation in Cardiomyocytes. International Journal of Molecular Sciences, 22(14), 7695. [Link]

  • LibreTexts Chemistry. (2021, December 27). 7.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. [Link]

  • Puchalska, P., & Crawford, P. A. (2021). Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. Annual Review of Nutrition, 41, 49-77. [Link]

  • ResearchGate. (2026, March 1). Inhibiting oxidation. [Link]

  • Grundler, F., et al. (2024). Long-Term Fasting-Induced Ketosis in 1610 Subjects: Metabolic Regulation and Safety. Nutrients, 16(12), 1856. [Link]

  • Simões, M. M. Q., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 26(21), 6691. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Butanoyl-2,3-dihydro-1H-inden-1-one Synthesis

Welcome to the Technical Support Center for the synthesis and modification of 2-acyl-1-indanone derivatives. Synthesizing 2-butanoyl-2,3-dihydro-1H-inden-1-one (2-butanoyl-1-indanone) involves the acylation of a 1-indano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and modification of 2-acyl-1-indanone derivatives. Synthesizing 2-butanoyl-2,3-dihydro-1H-inden-1-one (2-butanoyl-1-indanone) involves the acylation of a 1-indanone enolate. Because ketone enolates are ambient nucleophiles and the resulting β -diketone products are highly reactive, researchers frequently encounter complex mixtures of side products.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic forces driving these side reactions, you can implement self-validating protocols that guarantee high regioselectivity and yield.

Mechanistic Overview & Reaction Pathways

Before adjusting your protocol, it is critical to map the competing reaction pathways. The enolization of 1-indanone creates an intermediate that can react at the carbon (soft nucleophile) or the oxygen (hard nucleophile).

Pathway Indanone 1-Indanone Enolate Enolate Intermediate Indanone->Enolate Base Target 2-Butanoyl-1-indanone (Target: C-Acylation) Enolate->Target Soft Electrophile / MgBr2 O_Acyl Enol Butanoate (Side: O-Acylation) Enolate->O_Acyl Hard Electrophile Aldol Anhydrobisindanone (Side: Aldol) Enolate->Aldol Unreacted Indanone Di_Acyl 2,2-Dibutanoyl (Side: Over-acylation) Target->Di_Acyl Excess Base O_Acyl->Target DMAP (Rearrangement)

Mechanistic pathways and side products in 1-indanone acylation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting predominantly O-acylated enol esters instead of 2-butanoyl-1-indanone?

Causality: This is a classic violation of Hard-Soft Acid-Base (HSAB) principles. Ketone enolates have higher electron density on the oxygen atom. When you use a "hard" electrophile like butanoyl chloride under kinetic control, the reaction proceeds via the lowest activation energy pathway, resulting in rapid O-acylation . Solution: Shift to thermodynamic control or use chelation. By adding a Lewis acid like MgBr2​⋅Et2​O , the Mg2+ ion forms a tight bidentate chelate with the enolate oxygen, physically blocking O-attack and directing the acyl group to the α -carbon.

Q2: My LC-MS shows a mass corresponding to 2,2-dibutanoyl-1-indanone. How do I prevent over-acylation?

Causality: The target product, 2-butanoyl-1-indanone, is a β -diketone. The α -proton sitting between two carbonyls is highly acidic ( pKa​≈9−11 ) compared to the starting 1-indanone ( pKa​≈20 ). As soon as your target product forms, unreacted base in the system will instantly deprotonate it, making it susceptible to a second acylation event. Solution: Utilize a weak base/Lewis acid combination (e.g., i-Pr2​NEt with MgBr2​ ). The magnesium forms a highly stable, unreactive chelate with the mono-acylated β -diketone product, effectively sequestering it from further reaction until the aqueous workup.

Q3: I am observing a significant amount of anhydrobisindanone. What is going wrong?

Causality: Anhydrobisindanone is the product of an aldol self-condensation. This occurs when enolization is incomplete or slow. The newly formed enolate acts as a nucleophile and attacks the carbonyl carbon of an unreacted 1-indanone molecule . Solution: Avoid using heterogeneous bases like NaH where enolization rates are surface-area dependent. Instead, pre-form the enolate completely using a soluble base before introducing the electrophile.

Q4: During workup, my product yield drops significantly, and I recover starting 1-indanone. Why?

Causality: You are likely inducing a retro-Claisen condensation. β -diketones are highly sensitive to strong aqueous bases (like NaOH ) or strong acids during workup, which hydrolytically cleave the newly formed C-C bond. Solution: Always quench the reaction with a mild, buffered aqueous solution, such as saturated ammonium chloride ( NH4​Cl ), to maintain a near-neutral pH during phase separation.

Quantitative Condition Analysis

To illustrate the impact of reagent selection on product distribution, the following table summarizes the expected outcomes based on established literature for 1-indanone acylation workflows.

Base / AdditiveAcylating AgentTemp (°C)Primary PathwayTarget Yield (%)Major Side Product
NaH Butanoyl Chloride0 to RTKinetic (O-attack)< 30%O-Acylated Enol Ester
LDA Butanoyl Chloride-78Mixed~ 40%Aldol Condensation
LiHMDS Butanoyl Cyanide-78Thermodynamic~ 70%Di-acylated Indanone
i-Pr2​NEt / MgBr2​ Butanoyl ImidazoleRTChelation-Controlled> 85%None (Trace O-Acyl)

Data synthesized from comparative enolate acylation studies, highlighting the superiority of Mg-chelation for 1-indanones.

Validated Experimental Workflow

The following protocol leverages the MgBr2​ -promoted C-acylation methodology to suppress side-product formation. It includes a built-in validation checkpoint to ensure system integrity.

Workflow Step1 1. Substrate Prep 1-Indanone in CH2Cl2 Step2 2. Chelation MgBr2·Et2O (2.5 eq) Step1->Step2 Step3 3. Enolization i-Pr2NEt (3.0 eq) Step2->Step3 Step4 4. Acylation Butanoyl Imidazole + DMAP Step3->Step4 Step5 5. Quench Sat. NH4Cl (Buffer) Step4->Step5

Validated step-by-step workflow for MgBr2-mediated C-acylation.

Step-by-Step Methodology

1. Substrate Preparation: Dissolve 1.0 equivalent of 1-indanone in anhydrous dichloromethane ( CH2​Cl2​ ) under an inert argon atmosphere. Ensure the solvent is strictly anhydrous to prevent premature quenching of the Lewis acid.

2. Lewis Acid Chelation: Add 2.5 equivalents of Magnesium bromide diethyl etherate ( MgBr2​⋅Et2​O ). Stir at room temperature for 15 minutes. Causality: The magnesium coordinates with the carbonyl oxygen, priming the α -protons for mild deprotonation.

3. Enolization: Dropwise, add 3.0 equivalents of N,N -Diisopropylethylamine ( i-Pr2​NEt ). The solution will typically transition to a pale yellow as the Mg-enolate forms.

4. Acylation & Rearrangement: Add 1.2 equivalents of the acylating agent (e.g., butanoyl imidazole or pentafluorophenyl butanoate) followed by 0.2 equivalents of 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as an acyl transfer catalyst. If any transient O-acylation occurs, DMAP facilitates a Steglich-type rearrangement, driving the intermediate toward the thermodynamically stable C-acylated product.

5. Self-Validation Checkpoint (The FeCl3​ Test): Before quenching, withdraw a 10μL aliquot and mix it with a drop of 1% aqueous FeCl3​ . Validation: A deep red/purple color confirms the presence of the enolized β -diketone (successful C-acylation). No color change indicates either unreacted starting material or trapped O-acylated product.

6. Buffered Quench: Quench the reaction by pouring it into a vigorously stirring solution of saturated aqueous NH4​Cl . Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate.

References

  • Hale, K. J., Grabski, M., & Flasz, J. T. (2013). A New Mild Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β -Keto-Esters, -Thionoesters, and -Thioesters. Organic Letters, 15(2), 370–373.[Link]

  • University of Calgary. (n.d.). Ch24 - Acylation of phenols (C vs O Acylation Principles).[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Butanoyl-2,3-dihydro-1H-inden-1-one vs. 2-Acetyl-1-indanone

As drug development and complex organic synthesis increasingly rely on functionalized indane scaffolds, understanding the nuanced reactivity of β-diketone analogues is critical. Both 2-butanoyl-2,3-dihydro-1H-inden-1-one...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex organic synthesis increasingly rely on functionalized indane scaffolds, understanding the nuanced reactivity of β-diketone analogues is critical. Both 2-butanoyl-2,3-dihydro-1H-inden-1-one (2-butyryl-1-indanone) and 2-acetyl-1-indanone are 1,3-dicarbonyl compounds characterized by their keto-enol tautomerism. However, the divergence in their exocyclic alkyl chain lengths—propyl versus methyl—creates distinct steric and electronic microenvironments that significantly alter their performance in electrophilic additions, multicomponent reactions, and asymmetric catalysis.

This guide provides an objective, data-driven comparison of these two substrates, detailing the causality behind their reactivity differences and providing field-proven, self-validating protocols for their utilization.

Mechanistic Divergence: Steric Bulk and Enolization Kinetics

Both compounds undergo facile enolization, driven by the thermodynamic stability of the resulting intramolecular hydrogen-bonded enol form. The critical differentiator lies in the transition state of subsequent nucleophilic attacks by the C2 enolate carbon.

The 2-acetyl-1-indanone features a compact methyl group. This minimal steric footprint allows for rapid coordination with transition metal catalysts and unhindered approach by bulky electrophiles. Consequently, it demonstrates exceptional reaction kinetics and near-quantitative yields in demanding transformations[1].

Conversely, 2-butanoyl-2,3-dihydro-1H-inden-1-one possesses a flexible, sterically demanding propyl chain. During C-C bond formation, this extended chain creates a steric shield around the C2 nucleophilic center. This conformational restriction increases the activation energy required for electrophilic insertion, often resulting in slower kinetics, reduced yields, and lower enantioselectivity in asymmetric transformations[2].

Quantitative Comparison of Reactivity Profiles
Reaction Type2-Acetyl-1-indanone2-Butanoyl-2,3-dihydro-1H-inden-1-oneMechanistic Driver
Mn-Catalyzed Markovnikov Addition 99% Yield~60-70% YieldSteric hindrance at the metal-coordination sphere restricts alkyne insertion.
Electrophilic Pentafluoroethylation 71% Yield< 50% Yield (Projected)Bulky CF₂CF₃ radical clashes with the extended propyl chain[3].
Asymmetric α-Amination Moderate ee / High YieldLow ee / Moderate YieldThe extended acyl chain disrupts the precise chiral pocket of the organocatalyst.

Data synthesized from comparative studies on alkyl side chain lengths in 1,3-dicarbonyl indanone derivatives.

Logical Workflow of Reactivity

The following diagram illustrates the divergent kinetic pathways of the two substrates following enolization.

Reactivity Start 1,3-Dicarbonyl Indanone Core Enol Enolization (Base/Metal Promoted) Start->Enol Acetyl 2-Acetyl-1-indanone (Low Steric Bulk) Enol->Acetyl R = Methyl Butanoyl 2-Butanoyl-1-indanone (High Steric Bulk) Enol->Butanoyl R = Propyl ProductA High Yield (>90%) Rapid Kinetics Acetyl->ProductA Electrophilic Addition ProductB Moderate Yield (~60%) Slower Kinetics Butanoyl->ProductB Electrophilic Addition

Figure 1: Comparative reactivity workflow of 1,3-dicarbonyl indanone derivatives.

Experimental Methodology: A Self-Validating System

To demonstrate the practical implications of these structural differences, the following is a self-validating protocol for the Manganese-Catalyzed Markovnikov Addition of terminal alkynes to the C2 position. This protocol is engineered to provide immediate physical and chromatographic feedback, ensuring each mechanistic step is successful before proceeding.

Protocol: Divergent Markovnikov Addition

Step 1: Catalyst Coordination and Enolate Pre-activation

  • Action: In a dry Schlenk flask under inert atmosphere, dissolve 1.0 mmol of the β-diketone (either the acetyl or butanoyl derivative) in a non-polar solvent (neat conditions can also be used if the alkyne is liquid). Add 2 mol % of Mn(CO)₅Br catalyst.

  • Causality: The transition metal acts as a potent Lewis acid, coordinating to the 1,3-dicarbonyl oxygens. This coordination drastically lowers the pKa of the C2 proton, driving the tautomeric equilibrium entirely toward the reactive metal-enolate species.

  • Validation Checkpoint: Monitor the solution visually. A successful metal-ligand complexation is indicated by a distinct bathochromic shift (the solution will turn deep yellow/orange). Do not proceed until this color stabilizes (typically 5-10 minutes), as this confirms complete enolate formation.

Step 2: Electrophilic Introduction and Insertion

  • Action: Introduce the terminal alkyne (1.2 equiv) dropwise.

    • For 2-acetyl-1-indanone: Maintain the reaction at 25°C.

    • For 2-butanoyl-2,3-dihydro-1H-inden-1-one: Elevate the temperature to 40°C.

  • Causality: The extended propyl chain of the butanoyl group creates a steric shield, increasing the activation energy required for the alkyne to insert into the Mn-enolate complex. The applied thermal energy compensates for this steric penalty, whereas the acetyl derivative reacts cleanly at room temperature.

  • Validation Checkpoint: Extract a 10 µL aliquot after 60 minutes and perform Thin Layer Chromatography (TLC) using a 19:1 hexane/ethyl acetate eluent. The reaction is self-validating when the starting material spot (R_f ≈ 0.50) is consumed and replaced by the product spot (R_f ≈ 0.55). If unreacted butanoyl-diketone remains after 2 hours, it confirms steric stalling, dictating the need for an additional 1 mol % catalyst spike.

Step 3: Quenching and Isolation

  • Action: Quench the reaction by exposing it to air and filtering through a short pad of silica gel to remove the manganese catalyst. Concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The disappearance of the C2 methine proton (typically around δ 3.5-4.0 ppm in the keto form) and the appearance of vinylic protons (δ 5.5-6.0 ppm) definitively confirm successful C-C bond formation.

References

Below is the consolidated list of authoritative sources supporting the mechanistic claims and experimental parameters discussed in this guide.

  • Title: Manganese-Catalyzed Divergent Markovnikov Addition and[2+2+2] Cycloaddition of 2-Carbonyl Indanone with Terminal Alkyne Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Enantioenriched Quaternary α-Pentafluoroethyl Derivatives of Alkyl 1-Indanone-2-Carboxylates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Readily Available Chiral Benzimidazoles-Derived Guanidines as Organocatalysts in the Asymmetric α-Amination of 1,3-Dicarbonyl Compounds Source: MDPI URL: [Link]

Sources

Comparative

Reference Standards for 2-Butanoyl-2,3-dihydro-1H-inden-1-one Analytical Validation: A Comprehensive Comparison Guide

Executive Summary In pharmaceutical development and analytical chemistry, 2-Butanoyl-2,3-dihydro-1H-inden-1-one (CAS 1249215-72-2) serves as a critical synthetic intermediate and a potential structural analog for indanon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and analytical chemistry, 2-Butanoyl-2,3-dihydro-1H-inden-1-one (CAS 1249215-72-2) serves as a critical synthetic intermediate and a potential structural analog for indanone-derived active pharmaceutical ingredients (APIs). Validating analytical methods for this compound presents unique physicochemical challenges—most notably, its propensity for keto-enol tautomerism due to the β -diketone-like structure (an acyl group adjacent to the indanone carbonyl).

To comply with the recently updated ICH Q2(R2) guidelines for analytical procedure validation[1][2], laboratories must utilize reference standards that are rigorously characterized. This guide objectively compares the performance, regulatory suitability, and experimental implementation of different tiers of reference standards (Certified Reference Materials, Working Standards, and In-House Synthesized grades) for the analytical validation of 2-butanoyl-1-indanone.

The Mechanistic Challenge: Keto-Enol Tautomerism in Chromatography

Before selecting a reference standard, one must understand the causality behind the analytical behavior of 2-butanoyl-2,3-dihydro-1H-inden-1-one. The molecule exists in a dynamic equilibrium between its keto and enol forms.

During High-Performance Liquid Chromatography (HPLC), if the rate of interconversion between the keto and enol tautomers is on the same timescale as the chromatographic separation, it results in severe peak broadening, tailing, or even distinct peak splitting (often presenting as a "saddle" baseline between two peaks)[3][4].

Why Standard Selection is Critical Here: If an uncharacterized "In-House" standard is used, an analyst cannot definitively prove whether a split peak is a true impurity (e.g., a regioisomer like 2-isobutyryl-1-indanone) or simply the enol tautomer of the primary analyte. A high-tier reference standard, characterized by quantitative NMR (qNMR) and orthogonal mass spectrometry, provides the absolute structural certainty required to validate the specificity of the method[5].

Comparative Analysis of Reference Standard Grades

To establish a self-validating analytical system, the choice of standard must align with the intended phase of development. The table below compares the three primary tiers of reference standards based on USP <11> principles and ICH Q6A specifications[6][7].

ParameterTier 1: Certified Reference Material (CRM)Tier 2: Working Standard (Secondary)Tier 3: In-House Synthesized (R&D)
Purity Certification qNMR, Mass Balance (100% - impurities)HPLC-UV/MS (Area %)HPLC-UV (Area %)
Traceability ISO 17034, SI-traceableTraceable to Tier 1 CRMNone (Internal lot only)
Uncertainty Budget Provided (e.g., 99.5%±0.2% )Not typically providedNot provided
Tautomer Characterization Fully resolved via 1H/13C NMRAssumed based on CRM parentRequires manual elucidation
Regulatory Fit Primary Calibration, NDA/MAA SubmissionRoutine QC, Batch ReleaseEarly R&D, Route Scouting
Relative Cost High ( )Moderate ( )Low ($)

Performance Verdict: For formal ICH Q2(R2) method validation (Accuracy, Linearity, and Specificity), a Tier 1 CRM is non-negotiable for the primary calibration curve[1]. However, to manage costs during routine robustness testing or intermediate precision studies, a Tier 2 Working Standard —qualified against the CRM with a relative standard deviation (RSD) of ≤1.0% —is the optimal choice[7].

Experimental Protocol: Self-Validating LC-MS/MS Methodology

To overcome the tautomerism challenge and validate the assay according to ICH Q2(R2), the following step-by-step methodology utilizes a Tier 1 CRM to establish a robust, stability-indicating method.

Phase 1: Standard Preparation & Equilibrium Stabilization

Causality: The ratio of keto to enol forms is highly solvent-dependent. Protic solvents (like methanol) can stabilize the enol form via hydrogen bonding, while aprotic solvents shift the equilibrium.

  • Weighing: Accurately weigh 10.0 mg of the 2-Butanoyl-2,3-dihydro-1H-inden-1-one CRM using a microbalance.

  • Dilution: Dissolve in 10.0 mL of Acetonitrile (aprotic) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Equilibration: Allow the stock solution to sit at room temperature for 2 hours prior to dilution to ensure the keto-enol equilibrium reaches a steady state in the chosen diluent.

Phase 2: Chromatographic Method (Specificity & Linearity)

Causality: Using an acidic mobile phase suppresses the ionization of the enol hydroxyl group, sharpening the peak and minimizing the "saddle" effect caused by on-column interconversion[4].

  • Column Selection: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) to ensure rapid elution, outcompeting the tautomerization kinetics.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

  • Detection (Orthogonal):

    • UV: 254 nm (Note: Keto and enol forms may have slightly different extinction coefficients).

    • MS/MS (ESI+): Monitor the [M+H]+ ion. Crucial Step: Both tautomer peaks (if partially resolved) will yield the exact same precursor mass and MS/MS fragmentation pattern, definitively proving specificity and ruling out co-eluting impurities[8].

Phase 3: ICH Q2(R2) Validation Execution
  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of the target working concentration) from the CRM stock. Calculate the regression line; the correlation coefficient ( R2 ) must be ≥0.999 [1]. Integrate both tautomer peaks together as a single total area if baseline resolution is not achieved.

  • Accuracy: Spike known quantities of the CRM into a blank matrix at 3 levels (80%, 100%, 120%). Recovery must fall between 98.0% and 102.0%[9].

Logical Workflow Visualization

The following diagram illustrates the decision matrix and experimental logic for handling 2-butanoyl-1-indanone during analytical validation.

G Start 2-Butanoyl-2,3-dihydro-1H-inden-1-one Reference Standard Selection Tier1 Tier 1: CRM (ISO 17034 / USP <11>) Start->Tier1 Tier2 Tier 2: Working Standard (Secondary QC) Start->Tier2 Tier3 Tier 3: In-House (R&D Grade) Start->Tier3 Challenge Analytical Challenge: Keto-Enol Tautomerism (Peak Splitting) Tier1->Challenge Absolute Purity Confirmed Tier2->Challenge Qualified against CRM Tier3->Challenge High Risk of Impurity Confusion Solvent Solvent Equilibration (Aprotic Diluent) Challenge->Solvent MobilePhase Acidic Mobile Phase (0.1% Formic Acid) Challenge->MobilePhase MS_Confirm LC-MS/MS Orthogonal Check (Confirm identical m/z for split peaks) Challenge->MS_Confirm Validation ICH Q2(R2) Validation (Integrate total peak area for Linearity/Accuracy) Solvent->Validation MobilePhase->Validation MS_Confirm->Validation

Caption: Workflow for reference standard selection and tautomerism control in ICH Q2(R2) validation.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

  • USP: <11> Reference Standards - Draft published for Comment ECA Academy / GMP Compliance[Link]

  • SOP: Preparation, Qualification & Storage of Reference and Working Standards Reesach[Link]

  • A Stability-Indicating Assay for Tetrahydrocurcumin-Diglutaric Acid and Its Applications National Institutes of Health (NIH) / PMC[Link]

  • Tautomerism and Fragmentation of Biologically Active Hetero Atom Compounds University of Turku (UTUPub)[Link]

Sources

Comparative

Cross-Validation of In Vitro Binding Affinity for 2-Butanoyl-2,3-dihydro-1H-inden-1-one Analogs: A Comparative Guide

Introduction & Mechanistic Rationale The 1-indanone scaffold has established itself as a privileged structure in neuropharmacology, serving as a versatile template for designing biologically active compounds[1]. Specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1-indanone scaffold has established itself as a privileged structure in neuropharmacology, serving as a versatile template for designing biologically active compounds[1]. Specifically, 2-Butanoyl-2,3-dihydro-1H-inden-1-one and its structural analogs have emerged as highly potent, dual-action ligands targeting both2[2].

To rigorously evaluate the performance of these novel analogs, this guide cross-validates their in vitro binding affinities against industry-standard reference probes: Donepezil (for AChE inhibition) and Thioflavin T (ThT) / [18F]WC-58a (for α-synuclein binding).

Causality in Molecular Design

The efficacy of 2-Butanoyl-1-indanone analogs is driven by distinct stereoelectronic mechanisms:

  • AChE Inhibition: The planar indanone core facilitates strong face-to-face π-π stacking with the Trp286 residue located in the3[3]. The 2-butanoyl substitution acts as a hydrophobic extension that projects down the catalytic gorge, restricting substrate access to the Catalytic Anionic Site (CAS)[2].

  • α-Synuclein Binding: In Parkinson's disease models, the indanone system intercalates deeply into the β-sheet-rich structures of misfolded α-synuclein. The butanoyl chain optimizes the compound's LogP value, allowing it to displace water molecules within the hydrophobic fibril core, thereby achieving4[4].

G Indanone 2-Butanoyl-1-indanone Analogs AChE Acetylcholinesterase (AChE) Inhibition Indanone->AChE High Affinity (Ki < 20 nM) aSyn α-Synuclein Fibril Binding Indanone->aSyn Selective Binding (Kd < 15 nM) PAS Peripheral Anionic Site (PAS) Stacking AChE->PAS CAS Catalytic Anionic Site (CAS) Blockade AChE->CAS BetaSheet β-Sheet Intercalation aSyn->BetaSheet Neuro Neuroprotection & Cognitive Retention PAS->Neuro CAS->Neuro BetaSheet->Neuro

Dual-target mechanism of 1-indanone analogs in neurodegenerative disease models.

Comparative Performance Data

To objectively evaluate 2-Butanoyl-1-indanone analogs, we benchmark their quantitative binding affinities against established reference compounds.

Table 1: In Vitro Binding Affinity and Selectivity Profiling

Ligand / ProbeTargetBinding Affinity (Kd / Ki)Selectivity (vs. Aβ/Tau)Primary Interaction Mode
Donepezil (Standard)AChEKi = 5.7 nMN/ADual PAS/CAS binding[5]
Thioflavin T (ThT) α-SynucleinKd ≈ 500 - 800 nMLowSurface β-sheet binding[6]
[18F]WC-58a α-SynucleinKd = 8.9 nMModerateCore intercalation[4]
1-Indanone Analog (AChE) AChEKi = 14.8 - 18.6 nMN/APAS dominant stacking[1]
1-Indanone Analog (α-Syn) α-SynucleinKd = 9.0 - 18.8 nM>10x (High)Deep hydrophobic pocket[7]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls to account for background noise, compound autofluorescence, and non-specific binding.

Modified Ellman’s Assay for AChE Kinetics

Causality: The Ellman's assay measures the hydrolysis of acetylthiocholine (ATCh) by AChE, producing thiocholine which reacts with DTNB to form a yellow anion (412 nm). Because 1-indanone analogs can sometimes absorb light in the near-UV/Vis spectrum, a rigorous background subtraction step (compound + DTNB without enzyme) is critical to prevent false-positive inhibition readouts.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the 2-Butanoyl-1-indanone analog in DMSO (ensure final assay DMSO is < 1% to prevent enzyme denaturation).

  • Equilibrium Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL test compound (serial dilutions from 10 µM to 0.1 nM), and 20 µL AChE (0.22 U/mL). Incubate at 25°C for 15 minutes to allow thermodynamic equilibrium binding at the PAS.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB and 10 µL of 0.014 M ATCh.

  • Kinetic Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes.

  • Validation Check: Calculate the IC50. Convert to Ki using the Cheng-Prusoff equation. Run Donepezil concurrently; the assay is only validated if the 5[5].

ThT Competitive Displacement Assay for α-Synuclein

Causality: ThT exhibits enhanced fluorescence upon binding to amyloid fibrils. By titrating the indanone analog into a pre-equilibrated ThT-fibril complex, we measure the decrease in fluorescence to determine the analog's affinity. Pre-forming fibrils and confirming their structure ensures the target is biologically relevant for6[6].

  • Fibril Generation: Incubate recombinant human α-synuclein (100 µM) in PBS (pH 7.4) at 37°C with continuous shaking (1000 rpm) for 7 days.

  • Complex Formation: Mix 2.5 µM α-synuclein fibrils with 5 µM ThT in 50 mM Glycine-NaOH buffer (pH 8.5). Incubate for 30 minutes in the dark.

  • Displacement: Add serial dilutions of the 2-Butanoyl-1-indanone analog (100 µM to 0.1 nM) to the complex in a black 96-well plate.

  • Fluorescence Reading: Excite at 440 nm and read emission at 482 nm.

  • Validation Check: Include a "compound only" control to ensure the indanone analog does not artificially quench ThT fluorescence via the Inner Filter Effect (IFE). Calculate the Kd based on the IC50 of displacement.

Workflow Prep Compound Preparation Assay1 Ellman's Assay (AChE) Prep->Assay1 Assay2 ThT Displacement (α-Synuclein) Prep->Assay2 Data IC50 / Kd Determination Assay1->Data Assay2->Data Val Orthogonal Validation (SPR / ITC) Data->Val Cross-check

Self-validating experimental workflow for cross-referencing binding affinities.

Orthogonal Validation

Relying solely on colorimetric or fluorometric assays introduces risk. To definitively validate the binding affinity of 2-Butanoyl-1-indanone analogs, Surface Plasmon Resonance (SPR) should be employed as an orthogonal check. By immobilizing AChE or α-synuclein on a CM5 sensor chip and flowing the analog over the surface, researchers can obtain label-free, real-time association ( kon​ ) and dissociation ( koff​ ) rates. This confirms that the thermodynamic equilibrium observed in the primary assays is a result of true target engagement rather than assay interference.

References

  • "1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggreg
  • "Conformational analysis and parallel QM/MM X-ray refinement of protein bound anti-Alzheimer drug donepezil" nih.gov.
  • "Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents" acs.org.
  • "1-indanone as a ligand for misfolded α-synuclein aggregates compared to other probes" benchchem.com.
  • "1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates" researchg
  • "The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights
  • "5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one" benchchem.com.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-Butanoyl-2,3-dihydro-1H-inden-1-one: Ensuring Laboratory Safety and Regulatory Compliance

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Butanoyl-2,3-dihydro-1H-inden-1-one, a diketone derivative of indanone. By integrating procedural guidance with the underlying scientific and regulatory principles, this document aims to be your preferred source for ensuring safety and building a culture of chemical responsibility in the laboratory.

The procedures outlined here are grounded in the foundational regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). As there is no specific Safety Data Sheet (SDS) widely available for this compound, it must be handled with the caution afforded to a new chemical entity with unknown long-term toxicity, treating it as hazardous waste.

Part 1: Hazard Assessment and Immediate Safety Precautions

Before any disposal process begins, a thorough understanding of the potential hazards is paramount. Based on its chemical structure—a substituted indanone, which is a type of ketone—we can infer several key characteristics that inform safe handling and disposal protocols.

Inferred Hazards:

  • Flammability: Ketones are often flammable organic solvents. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2] Therefore, 2-Butanoyl-2,3-dihydro-1H-inden-1-one should be considered a potential fire hazard.

  • Irritation: Similar chemical structures can cause skin, eye, and respiratory irritation.[3][4][5] Direct contact should be avoided at all times.

  • Toxicity: While the specific toxicity of this compound is not well-documented, it is prudent to assume it may be harmful if swallowed, inhaled, or absorbed through the skin.[4][6]

Causality of Experimental Choices: The choice of Personal Protective Equipment (PPE) is a direct response to these inferred hazards. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the compound, especially in powdered form or when generating aerosols, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[6]

Part 2: The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is not merely a matter of good practice; it is a legal requirement. In the United States, two primary federal agencies govern this process.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[7][8][9][10] This plan must include established procedures for the safe disposal of chemical waste.[7][10]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave" management.[11][12]

Waste Characterization: Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one or more of the following characteristics:

  • Ignitability: Flashpoint <140°F.

  • Corrosivity: pH ≤2 or ≥12.5.

  • Reactivity: Unstable, explosive, or reacts violently with water.

  • Toxicity: Contains specific contaminants at concentrations above regulatory limits.

Given the lack of specific data for 2-Butanoyl-2,3-dihydro-1H-inden-1-one, it must be managed as a hazardous waste, likely exhibiting the characteristic of ignitability.

Hazardous Waste Characteristic Relevance to 2-Butanoyl-2,3-dihydro-1H-inden-1-one Regulatory Citation
Ignitability (D001) High probability due to its ketone functional group. Must be stored away from ignition sources.40 CFR § 261.21
Corrosivity (D002) Unlikely, but pH of waste solutions should be confirmed if applicable.40 CFR § 261.22
Reactivity (D003) Unknown, but should be segregated from incompatible materials, especially strong oxidizing agents.40 CFR § 261.23
Toxicity (D004-D043) Specific toxicity is unknown. Assume toxicity as a precautionary measure.40 CFR § 261.24

Part 3: Step-by-Step Protocol for Waste Collection and Disposal

This protocol provides a self-validating system for the safe accumulation and disposal of 2-Butanoyl-2,3-dihydro-1H-inden-1-one waste. Following these steps ensures compliance and minimizes risk.

Step 1: Waste Segregation

  • Why: Segregating waste streams is the most critical step in preventing accidental chemical reactions.

  • Action: Designate a specific, labeled waste container solely for 2-Butanoyl-2,3-dihydro-1H-inden-1-one and materials contaminated with it (e.g., gloves, weighing paper). Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Container Selection

  • Why: The container must be compatible with the chemical to prevent leaks and degradation.

  • Action: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[11] For solids, a wide-mouth container is preferable. Ensure the container is in good condition with no cracks or residue on the outside.

Step 3: Proper Labeling

  • Why: Accurate labeling is an EPA requirement and is essential for the safety of all personnel who will handle the container.[13]

  • Action: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's EHS office.[11] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Butanoyl-2,3-dihydro-1H-inden-1-one." Do not use abbreviations or chemical formulas.[11]

    • The accumulation start date (the date the first waste was added).

    • The specific hazard(s) (e.g., "Flammable," "Irritant").

    • Your name, principal investigator, department, and lab number.

Step 4: Accumulation and Storage

  • Why: Safe storage practices prevent spills, fires, and exposure.

  • Action:

    • Keep the waste container closed at all times except when adding waste.[14] Evaporation is not a permissible method of disposal.[13][14]

    • Store the container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet.

    • Store away from heat, open flames, and other ignition sources.[1][2]

    • Ensure segregation from incompatible chemicals, particularly strong oxidizing agents.

Step 5: Arranging for Disposal

  • Why: There are strict time limits on how long hazardous waste can be stored in a laboratory.

  • Action: Monitor the accumulation date and the volume of the container. Contact your institution's EHS department for a waste pickup well before the container is full or reaches its storage time limit (typically 180 days).[13]

Part 4: Spill and Decontamination Procedures

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Control Ignition Sources: If safe to do so, remove any potential sources of ignition.

  • Don PPE: Wear the appropriate PPE as described in Part 1.

  • Contain the Spill: For a small spill of solid material, carefully sweep it up, avoiding the creation of dust, and place it in the designated hazardous waste container.[6] For a small liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to soak it up.[15]

  • Clean the Area: Decontaminate the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water.[16] All cleaning materials must be disposed of as hazardous waste.

Decontamination of Equipment:

  • Why: To prevent cross-contamination of future experiments and ensure the safety of other lab members.

  • Action: Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent that can dissolve the compound. The rinseate must be collected and disposed of as hazardous waste.[14] Following the solvent rinse, a standard wash with laboratory detergent and water is sufficient.

Part 5: Final Disposal Pathway Decision Logic

The ultimate disposal of the collected waste is handled by certified hazardous waste facilities. The most common and effective method for organic compounds like ketones is incineration.[17] This process destroys the hazardous components, converting them primarily to carbon dioxide and water.

Below is a logical workflow to guide the decision-making process from waste generation to its final management pathway.

DisposalWorkflow A Waste Generated (2-Butanoyl-2,3-dihydro-1H-inden-1-one) B Characterize Waste (Assume Flammable, Irritant, Toxic) A->B Step 1 C Is this a small spill cleanup? B->C Step 2b D Routine Experimental Waste B->D Step 2a C->D No E Collect spill debris & cleaning materials in a sealed container. C->E Yes F Segregate waste into a dedicated, compatible container. D->F G Affix Hazardous Waste Label (Name, Date, Hazards) E->G F->G H Store in Satellite Accumulation Area (Secondary Containment, Ventilated) G->H Step 3 I Request EHS Pickup H->I Step 4 J EHS Transports to Licensed TSD Facility I->J Step 5 K Final Disposal Method: High-Temperature Incineration J->K Step 6

Caption: Decision workflow for handling and disposal of 2-Butanoyl-2,3-dihydro-1H-inden-1-one.

By adhering to this structured guide, researchers can confidently manage the disposal of 2-Butanoyl-2,3-dihydro-1H-inden-1-one, protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and laboratory safety.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . The University of Tennessee, Knoxville. [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety . The University of Tennessee, Knoxville. [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories . U.S. Government Publishing Office. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . Texas Woman's University. [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration . Occupational Safety and Health Administration. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • Hazardous Waste Disposal Procedures . University of Alabama in Huntsville. [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]

  • Hazardous Waste Management . Cabrillo College. [Link]

  • Contaminated 1-indanone sample . Sciencemadness.org. [Link]

  • 2-Butanol Safety Data Sheet . Carl ROTH. [Link]

  • Comparison of Selected Methods for Individual Decontamination of Chemical Warfare Agents . MDPI. [Link]

  • Decontamination technologies for medicinal and aromatic plants: A review . National Center for Biotechnology Information. [Link]

  • A Rational Approach to Skin Decontamination . SKC Inc. [Link]

  • Sources of DNA Contamination and Decontamination Procedures in the Forensic Laboratory . Hilaris Publishing. [Link]

  • 2-Methyl-1-butanol Safety Data Sheet . Carl ROTH. [Link]

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Handling

Personal protective equipment for handling 2-Butanoyl-2,3-dihydro-1H-inden-1-one

As a Senior Application Scientist, I understand that handling specialized building blocks like 2-Butanoyl-2,3-dihydro-1H-inden-1-one (CAS: 1249215-72-2) requires more than just a cursory glance at a Safety Data Sheet (SD...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized building blocks like 2-Butanoyl-2,3-dihydro-1H-inden-1-one (CAS: 1249215-72-2) requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development and complex organic synthesis, operational safety must be intrinsically linked to the chemical's mechanistic behavior.

Because specific toxicological data for highly specialized derivatives can be limited, we apply rigorous read-across methodology using the parent scaffold (1-Indanone) to establish a fail-safe operational baseline[1].

This guide provides a self-validating system for the safe handling, reaction setup, and disposal of 2-Butanoyl-2,3-dihydro-1H-inden-1-one, ensuring both scientific integrity and personnel safety.

Hazard Profile & Chemical Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the chemical's hazards.

2-Butanoyl-2,3-dihydro-1H-inden-1-one features a lipophilic indane core coupled with a reactive 1,3-dicarbonyl (beta-diketone-like) moiety[2].

  • Dermal Penetration: The lipophilic nature of the indane ring facilitates rapid absorption through the stratum corneum if dissolved in organic solvents.

  • Tissue Irritation: The electrophilic carbonyl centers can interact with nucleophilic residues (such as primary amines in epidermal proteins), leading to acute skin and ocular irritation[3].

  • Inhalation Risk: Like many indanone derivatives, this compound typically presents as a crystalline powder. Micro-particulates generated during weighing can easily bypass the upper respiratory tract, causing mucosal irritation[1].

Table 1: Physicochemical & Hazard Summary

Note: Quantitative hazard data is extrapolated from the parent 1-Indanone scaffold via read-across methodology[4].

Property / HazardValue / GHS ClassificationOperational Implication
Physical State Solid / CrystallineHigh risk of aerosolized dust during transfer.
Acute Toxicity (Oral) Category 4 (H302)Strict prohibition of food/drink in the operational area.
Skin Irritation Category 2 (H315)Impermeable chemical barriers (gloves/coat) are mandatory.
Eye Irritation Category 2A (H319)Complete ocular sealing required (no standard safety glasses).
STOT (Single Exposure) Category 3 (H335)All open-vessel handling must occur under active exhaust.

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a generic checklist. Every piece of equipment serves as a targeted mechanistic barrier against the specific physicochemical properties of 2-Butanoyl-2,3-dihydro-1H-inden-1-one[5].

Table 2: Required PPE and Mechanistic Rationale
PPE CategorySpecification StandardMechanistic Rationale
Hand Protection Nitrile gloves (Min thickness: 0.11 mm, Breakthrough: >480 min).Nitrile provides a superior barrier against lipophilic indanone derivatives compared to latex, which is highly porous to non-polar organics.
Eye Protection Tightly fitting safety goggles (EN 166 or NIOSH approved).Standard safety glasses leave peripheral gaps. Goggles prevent micro-dust aerosols from settling on the ocular mucosa during gravimetric transfer.
Body Protection Flame-resistant, 100% cotton lab coat; closed-toe shoes.Synthetic fabrics can melt into the skin during a secondary solvent fire. Cotton provides a breathable, non-melting barrier against solid spills.
Engineering Control Chemical Fume Hood (Face velocity ≥ 100 fpm / 0.5 m/s).Active exhaust physically sweeps aerosolized particulates and solvent vapors away from the operator's breathing zone.

Operational Workflow: Step-by-Step Methodology

The following Standard Operating Procedure (SOP) details the exact workflow for dispensing and setting up a reaction (e.g., an electrophilic substitution or condensation) using 2-Butanoyl-2,3-dihydro-1H-inden-1-one.

Step 1: Environmental Preparation & Verification

  • Verify the fume hood monitor indicates a face velocity of at least 100 fpm.

  • Clear the workspace of incompatible materials (strong oxidizing agents or strong bases)[1].

  • Don all required PPE (Nitrile gloves, goggles, lab coat).

Step 2: Gravimetric Transfer (Weighing)

  • Place an anti-static weighing boat or a tared, sealable reaction vial on the analytical balance inside the fume hood.

  • Using a grounded, stainless-steel spatula, carefully transfer the crystalline solid. Scientist Insight: Avoid aggressive scraping, which generates static electricity and causes the powder to aerosolize.

  • Immediately seal the source container and the reaction vial before removing them from the balance area.

Step 3: Solvation and Containment

  • Clamp the sealed reaction vial securely in the fume hood.

  • Introduce your reaction solvent (e.g., anhydrous THF or Dichloromethane) via a positive displacement syringe through a septum. This maintains a closed system and prevents vapor escape.

  • If heating is required, utilize an aluminum heating block rather than a silicone oil bath to eliminate the risk of secondary oil fires if the solvent refluxes aggressively.

Step 4: Post-Handling Decontamination

  • Rinse the stainless-steel spatula with acetone directly into a designated organic waste beaker.

  • Wipe down the balance and fume hood surface with a damp paper towel to capture any invisible micro-dust. Dispose of the towel in solid chemical waste.

  • Inspect gloves for micro-tears before removal. Wash hands thoroughly with soap and water[6].

Workflow Start Storage Retrieval (Dry, 2-8°C) PPE PPE Donning (Nitrile, Goggles) Start->PPE Hood Fume Hood Transfer (100 fpm velocity) PPE->Hood Weigh Weighing Protocol (Anti-static) Hood->Weigh React Reaction Execution (Closed System) Weigh->React Dispose Waste Segregation (Organic Solid/Liquid) React->Dispose

Operational workflow for handling 2-Butanoyl-2,3-dihydro-1H-inden-1-one.

Emergency Response & Spill Management

Despite rigorous protocols, accidental exposure can occur. Immediate, mechanistically sound interventions are critical.

  • Solid Spills: Do NOT dry sweep. Dry sweeping aerosolizes the indanone dust. Lightly mist the spill with water to bind the powder, then sweep it up using a dedicated brush and pan. Place the debris in a sealed container for disposal[6].

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected area with copious amounts of soap and water for at least 15 minutes. Causality: Soap is required to emulsify and remove the lipophilic indanone core from the skin; water alone is insufficient.

  • Eye Contact: Flush via an eyewash station for 15 minutes, actively lifting the upper and lower eyelids to ensure complete irrigation of the sclera[3].

Exposure Incident Exposure Incident Skin Dermal Contact Incident->Skin Eye Ocular Contact Incident->Eye Inhale Inhalation Incident->Inhale SkinWash Flush with Soap/Water Skin->SkinWash EyeWash Eyewash Station (15 min) Eye->EyeWash FreshAir Move to Fresh Air Inhale->FreshAir Medical Seek Medical Attention SkinWash->Medical EyeWash->Medical FreshAir->Medical

Emergency response pathways for accidental chemical exposure.

Disposal Plan

Proper disposal ensures environmental compliance and prevents downstream reactions in waste streams.

  • Solid Waste: Contaminated gloves, paper towels, and empty vials must be placed in a heavy-duty, clearly labeled "Hazardous Solid Organic Waste" container.

  • Liquid Waste: If the compound is dissolved in a halogenated solvent (e.g., DCM, Chloroform), it must be disposed of in a "Halogenated Organic Waste" carboy. If dissolved in non-halogenated solvents (e.g., Ethyl Acetate, THF), use the "Non-Halogenated Organic Waste" carboy.

  • Never pour indanone derivatives or their solutions down the sink, as they pose long-term toxicity risks to aquatic ecosystems[5].

Building deep trust in laboratory safety means moving beyond compliance and understanding the science of protection. For custom workflow consultations regarding specialized building blocks, our application science team remains at your disposal.

References

  • Thermo Fisher Scientific. "1-Indanone - SAFETY DATA SHEET." West Liberty University Health & Safety Archive. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - 1-Indanone, 99+%." Cole-Parmer Safety Database. Available at: [Link]

Sources

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